Usp28-IN-2
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C23H20Cl2N2O3S |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
N-[3-[4-(1-aminocyclopropyl)phenyl]-4-chlorophenyl]-2-chloro-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)17-7-8-18(21(25)13-17)22(28)27-16-6-9-20(24)19(12-16)14-2-4-15(5-3-14)23(26)10-11-23/h2-9,12-13H,10-11,26H2,1H3,(H,27,28) |
Clé InChI |
MUPIRUJKOJAAJO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=C(C=C3)C4(CC4)N)Cl |
Origine du produit |
United States |
Foundational & Exploratory
Usp28-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells
Core Mechanism of Action: Destabilization of the c-MYC Oncoprotein
The primary mechanism of action of Usp28-IN-2 is the direct inhibition of the enzymatic activity of USP28.[1] USP28 functions to counteract the ubiquitin-proteasome system, a cellular machinery for protein degradation. In many cancers, USP28's key substrate is the potent transcription factor and oncoprotein, c-MYC.[2][3][4]
The process is as follows:
-
Ubiquitination: The F-box protein FBW7, a component of an SCF-type ubiquitin ligase complex, recognizes and poly-ubiquitinates c-MYC.[2] This "marks" c-MYC for destruction.
-
Deubiquitination (Stabilization): USP28 binds to the FBW7/c-MYC complex and removes the ubiquitin chains from c-MYC.[2] This deubiquitination "rescues" c-MYC from degradation, thereby stabilizing the protein and allowing it to drive oncogenic transcription, cell proliferation, and tumor growth.[2][5]
-
Inhibition by this compound: this compound binds to and inhibits USP28.[1] This prevents the deubiquitination of c-MYC. Consequently, ubiquitinated c-MYC is rapidly recognized and degraded by the 26S proteasome.[1] The resulting depletion of cellular c-MYC levels leads to reduced proliferation and viability in c-MYC-dependent cancer cells.[2][6]
Expanded Role in Destabilizing Other Oncogenic Factors
USP28's role is not limited to c-MYC. In specific cancer types, notably squamous cell carcinomas (SCC), USP28 is crucial for stabilizing a broader set of oncogenic transcription factors.[7][8] Genetic or chemical inhibition of USP28 leads to the degradation of:
-
c-JUN: A component of the AP-1 transcription factor complex involved in cell proliferation and survival.[5][7]
-
ΔNp63: A master regulator in squamous cell identity and a key oncogene in SCC.[7][8]
-
NOTCH1: A transmembrane receptor whose intracellular domain (NICD1) acts as a transcription factor driving cell proliferation and differentiation.[5][8][9]
By targeting USP28, this compound can simultaneously dismantle multiple oncogenic inputs that are critical for tumor maintenance in these contexts.[5][7]
Context-Dependent Role in the DNA Damage Response
While USP28 is a clear oncogene in many contexts, it also plays a role in the DNA Damage Response (DDR). USP28 can be recruited to sites of DNA double-strand breaks and is known to interact with and stabilize key DDR proteins, including 53BP1 and the checkpoint kinase CHK2.[8][10][11] Through this axis, USP28 can contribute to the stabilization of the tumor suppressor p53, promoting cell cycle arrest in response to mitotic stress or DNA damage.[9][12][13]
This creates a dualistic, context-dependent function for USP28. In tumors with wild-type p53, inhibiting USP28 could potentially attenuate the p53-mediated stress response.[13] However, in many aggressive cancers where the p53 pathway is already inactivated and the cells are highly dependent on oncoproteins like c-MYC, the pro-degradation effect of USP28 inhibition on these oncogenes is the dominant, anti-tumor mechanism.[7][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and similar USP28 inhibitors from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Selectivity | Source |
|---|---|---|---|---|
| This compound | USP28 | 0.3 µM | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [1] |
| Vismodegib (as USP28 inhibitor) | USP28 | 4.41 ± 1.08 μM | - | [4] |
| AZ1 | USP28 | 18.8 µM (A-431 cells) | - |[4] |
Table 2: Cellular Activity of this compound
| Cell Lines | Assay Type | Concentration(s) | Observed Effect | Source |
|---|---|---|---|---|
| HCT116 | Colony Formation | 17.5 µM | Inhibition of colony formation | [1] |
| Ls174T | Colony Formation | 15 µM | Inhibition of colony formation | [1] |
| Not Specified | Western Blot | 20-80 µM (24h) | Down-regulation of c-Myc levels via ubiquitin-proteasome system |[1] |
Methodologies for Key Experiments
Detailed experimental protocols are proprietary to the conducting laboratories; however, the principles of the key assays used to elucidate the mechanism of this compound are described below.
Western Blotting for Protein Degradation
-
Principle: This technique is used to detect and quantify the levels of a specific protein (e.g., c-MYC) in a complex mixture of proteins from cell lysates.
-
Methodology Summary:
-
Cancer cells are cultured and treated with various concentrations of this compound for a defined period (e.g., 24 hours).[1]
-
To confirm that degradation is proteasome-dependent, a control group may be co-treated with a proteasome inhibitor (e.g., MG132).
-
Cells are lysed to release total protein.
-
Protein concentration is quantified to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-c-MYC) and a loading control (e.g., anti-Actin).
-
Secondary antibodies conjugated to a reporter (e.g., HRP) are used for detection via chemiluminescence.
-
A decrease in the c-MYC band intensity relative to the loading control indicates protein degradation.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a biophysical method used to verify direct target engagement of a drug in a cellular environment.[15][16] The binding of a ligand (this compound) to its target protein (USP28) typically increases the protein's thermal stability.
-
Methodology Summary:
-
Intact cells are treated with either the drug (this compound) or a vehicle control.
-
The cell suspensions are heated to a range of temperatures.[17]
-
At higher temperatures, proteins unfold and aggregate. The unbound USP28 will aggregate at a lower temperature than the USP28 stabilized by this compound.
-
After heating, cells are lysed, and aggregated proteins are removed by centrifugation.
-
The amount of soluble USP28 remaining in the supernatant at each temperature is quantified, typically by Western Blot or a high-throughput immunoassay like AlphaLISA or HTRF.[18]
-
A "melting curve" is generated. A shift in this curve to a higher temperature in the drug-treated samples confirms that this compound directly binds to and stabilizes USP28 in cells.[17]
-
In Vivo Xenograft Studies
-
Principle: To assess the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice, creating a tumor xenograft.[19][20]
-
Methodology Summary:
-
Human cancer cells (e.g., colorectal, lung SCC) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID).[21][22]
-
Once tumors reach a palpable size, mice are randomized into treatment (this compound) and vehicle control groups.
-
The drug is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.
-
Tumor volume is measured regularly with calipers throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for biomarker analysis (e.g., Western blot for c-MYC levels) to confirm the on-target mechanism of action in vivo.[21]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Derived Xenografts - Antineo [antineo.fr]
The Role of Usp28-IN-2 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a vast array of cellular processes. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, rescuing proteins from degradation and playing a pivotal role in maintaining protein homeostasis. Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant player in oncology, primarily through its stabilization of oncoproteins. Consequently, the development of potent and selective USP28 inhibitors is an area of intense research for cancer therapy. This technical guide focuses on Usp28-IN-2, a recently identified inhibitor of USP28, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
This compound: A Potent and Selective USP28 Inhibitor
This compound (also referred to as compound 9l) is a small molecule inhibitor of USP28, developed through structure-based optimization of the known drug Vismodegib.[1] It demonstrates potent and selective inhibition of USP28's deubiquitinase activity.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of USP28.[1] By blocking USP28, it prevents the removal of ubiquitin chains from substrate proteins, thereby marking them for degradation by the proteasome. One of the key substrates of USP28 is the oncoprotein c-Myc. Inhibition of USP28 by this compound leads to the destabilization and subsequent degradation of c-Myc, a critical factor in the proliferation of many cancer cells.[1]
Quantitative Data
The following tables summarize the in vitro biochemical potency, selectivity, and cellular activity of this compound and related compounds.
Table 1: In Vitro Biochemical Potency of USP28 Inhibitors
| Compound | Target | IC50 (µM) |
| This compound (9l) | USP28 | 0.3 [1] |
| Usp28-IN-4 (9p) | USP28 | 0.04 |
| Vismodegib | USP28 | 4.41 ± 1.08 |
| AZ1 | USP28 | 0.24 |
Table 2: Selectivity Profile of this compound
This compound exhibits high selectivity for USP28 over other deubiquitinating enzymes.[1]
| Deubiquitinase | Selectivity vs. USP28 |
| USP2 | High |
| USP7 | High |
| USP8 | High |
| USP9x | High |
| UCHL3 | High |
| UCHL5 | High |
Table 3: Cellular Activity of this compound
This compound demonstrates cytotoxic effects in various cancer cell lines.
| Cell Line | Cancer Type | Effect |
| HCT116 | Colorectal Cancer | Cytotoxicity, Inhibition of colony formation |
| Ls174T | Colorectal Cancer | Cytotoxicity, Inhibition of colony formation |
| NCI-H520 | Lung Squamous Carcinoma | Cytotoxicity |
| SW900 | Lung Squamous Carcinoma | Cytotoxicity |
Signaling Pathways
The primary signaling pathway affected by this compound is the c-Myc degradation pathway. By inhibiting USP28, this compound promotes the ubiquitination and proteasomal degradation of c-Myc.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize USP28 inhibitors like this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of USP28 and its inhibition by test compounds.
Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine110, which upon cleavage by a DUB, releases the fluorophore, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the DUB activity.
Materials:
-
Recombinant human USP28 (catalytic domain)
-
Ubiquitin-Rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
96-well or 384-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant USP28 in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the USP28 solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine110 substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the reaction rates (V) from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HCT116, Ls174T, or other cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
c-Myc Degradation Assay (Western Blot)
This assay determines the effect of this compound on the protein levels of c-Myc.
Principle: Western blotting is used to detect the amount of c-Myc protein in cell lysates after treatment with this compound. A decrease in the c-Myc protein band intensity indicates increased degradation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours). In a control experiment, pre-treat cells with a proteasome inhibitor before adding this compound to confirm that the degradation is proteasome-dependent.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against c-Myc, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of c-Myc protein.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein and to assess if a compound affects its stability.
Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with CHX, the production of new proteins is halted. The degradation of the existing protein of interest (e.g., c-Myc) can then be monitored over time.
Procedure:
-
Treat cells with either vehicle (DMSO) or this compound for a pre-determined time.
-
Add cycloheximide (e.g., 50-100 µg/mL) to the cell culture medium.
-
Collect cell samples at different time points after the addition of CHX (e.g., 0, 30, 60, 90, 120 minutes).
-
Prepare cell lysates and analyze the levels of the protein of interest by Western blotting as described above.
-
Quantify the protein band intensities at each time point and normalize to the 0-hour time point.
-
Plot the relative protein levels against time to determine the protein's half-life in the presence and absence of the inhibitor.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity and survival of single cells.
Principle: Single cells are seeded at a low density and allowed to grow into colonies over an extended period. The number and size of the colonies formed in the presence of an inhibitor are compared to a control group.
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 1-2 weeks, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with a solution like methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution such as 0.5% crystal violet.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of USP28 in the ubiquitin-proteasome system and its implications in cancer biology. Its potency and selectivity make it a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other USP28 inhibitors, facilitating research aimed at targeting the deubiquitination process for therapeutic benefit.
References
The Discovery and Chemical Profile of Usp28-IN-2: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of Usp28-IN-2, a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant target in cancer therapy due to its role in stabilizing oncoproteins critical for tumor progression. USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP28 include the proto-oncoprotein c-Myc, as well as c-JUN and NOTCH1, all of which are implicated in the proliferation and survival of cancer cells.[1][2][3] The overexpression of USP28 has been observed in various cancers, correlating with poor prognosis.[4] This has driven the development of small molecule inhibitors aimed at disrupting USP28 activity. This compound is a notable example of such an inhibitor, born from a structure-based drug design approach.
Discovery and Chemical Structure
This compound, also identified as compound 9l, was discovered through a structure-based optimization of Vismodegib, a known Hedgehog pathway inhibitor that was incidentally found to inhibit USP28.[5] Researchers successfully solved the co-crystal structure of Vismodegib bound to USP28, which provided the structural insights necessary for the rational design of more potent and selective derivatives.[5][6] This effort led to the synthesis of a series of Vismodegib derivatives, including this compound.[5]
The chemical structure of this compound is characterized by a core scaffold designed to fit into a specific allosteric pocket of the USP28 enzyme.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfinyl)benzamide |
| Synonyms | compound 9l |
| CAS Number | 2931509-11-2 |
| Molecular Formula | C23H20Cl2N2O3S |
| Molecular Weight | 475.39 g/mol |
Quantitative Data
This compound exhibits potent and selective inhibitory activity against USP28. The following tables summarize the key quantitative metrics reported for this compound.
Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | USP28 IC50 (μM) |
| This compound (9l) | 0.3 |
| Usp28-IN-3 (9o) | 0.1 |
| Usp28-IN-4 (9p) | 0.04 |
| Vismodegib | >10 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of USP28 by 50%. Data sourced from[7][8][9].
Table 3: Selectivity Profile of this compound
| Deubiquitinase | Selectivity vs. USP28 |
| USP2 | High |
| USP7 | High |
| USP8 | High |
| USP9x | High |
| UCHL3 | High |
| UCHL5 | High |
High selectivity indicates that significantly higher concentrations of this compound are required to inhibit these enzymes compared to USP28. Data sourced from[7].
Table 4: Cellular Activity of this compound
| Cell Line | Assay Type | Concentration (μM) | Effect |
| HCT116 | Colony Formation | 17.5 | Inhibition of colony formation |
| Ls174T | Colony Formation | 15 | Inhibition of colony formation |
| HCT116 | Western Blot (c-Myc) | 30, 50, 60, 80 | Dose-dependent downregulation of c-Myc |
| Ls174T | Western Blot (c-Myc) | 20, 30, 50, 60 | Dose-dependent downregulation of c-Myc |
Data sourced from[7].
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is based on a multi-step organic synthesis protocol, starting from commercially available reagents. The key steps involve the formation of an amide bond between a substituted aniline and a substituted benzoic acid. The detailed synthetic scheme can be found in the supplementary information of the primary publication by Zhou D, et al.[5]
In Vitro Deubiquitinase Inhibition Assay (IC50 Determination)
This assay quantifies the inhibitory potency of this compound against USP28.
-
Reagents and Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of recombinant USP28 enzyme (at a final concentration of ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of ubiquitin-rhodamine 110 substrate (at a final concentration of ~50 nM).
-
Measure the increase in fluorescence intensity (excitation/emission ~485/520 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to USP28 in a cellular context.[10][11][12][13]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot reagents and antibodies against USP28 and a loading control (e.g., GAPDH)
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or DMSO (vehicle control) at the desired concentration for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Analyze the soluble protein fraction by Western blotting using an anti-USP28 antibody.
-
Quantify the band intensities and plot the fraction of soluble USP28 against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
-
c-Myc Degradation Assay (Western Blot)
This assay assesses the effect of this compound on the protein levels of its substrate, c-Myc.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116, Ls174T)
-
This compound (dissolved in DMSO)
-
Cycloheximide (protein synthesis inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Western blot reagents and antibodies against c-Myc and a loading control (e.g., β-actin)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
For protein stability assessment, pre-treat cells with this compound for a shorter duration (e.g., 4 hours), then add cycloheximide and harvest cells at different time points.
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies against c-Myc and a loading control.
-
Visualize and quantify the protein bands to determine the relative levels of c-Myc.
-
Signaling Pathways and Mechanism of Action
This compound functions as an allosteric inhibitor of USP28. It binds to a pocket distinct from the enzyme's active site, inducing a conformational change that likely impairs the enzyme's deubiquitinating activity.[6] The primary consequence of USP28 inhibition is the destabilization of its downstream substrates.
The USP28/c-Myc Signaling Axis
The best-characterized pathway affected by this compound is the c-Myc degradation pathway. Under normal conditions, the E3 ubiquitin ligase FBW7 polyubiquitinates c-Myc, marking it for degradation by the proteasome. USP28 counteracts this by deubiquitinating c-Myc, leading to its stabilization and accumulation. By inhibiting USP28, this compound allows the FBW7-mediated ubiquitination and subsequent degradation of c-Myc to proceed unchecked, leading to a reduction in cellular c-Myc levels.[2][14]
References
- 1. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Usp28-IN-2 Target Validation in Colorectal Cancer: An In-depth Technical Guide
Introduction
Colorectal cancer remains a significant global health challenge, with a high incidence and mortality rate. A key driver of colorectal tumorigenesis is the aberrant activation of oncogenic signaling pathways, often involving the overexpression of transcription factors such as c-MYC.[1][2][3][4][5] The direct pharmacological inhibition of transcription factors like c-MYC has proven difficult.[1][2][3][4][5] Consequently, targeting upstream regulators of these oncoproteins presents a promising therapeutic strategy. One such regulator that has emerged as a compelling target is the deubiquitinase Ubiquitin-Specific Protease 28 (USP28).[1][2][3][4][5]
USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[6] In the context of colorectal cancer, USP28 has been shown to be overexpressed and plays a crucial role in stabilizing a number of oncoproteins, most notably c-MYC.[1][2][3][4][5] USP28 counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets c-MYC for degradation.[6] By deubiquitinating c-MYC, USP28 leads to its accumulation, promoting cell proliferation and tumor growth.[1][2][3][4][5] Furthermore, a positive feedback loop exists where c-MYC can transcriptionally upregulate USP28, further amplifying its own stability.
This technical guide focuses on the target validation of USP28 in colorectal cancer, with a specific emphasis on the small molecule inhibitor, Usp28-IN-2. We will delve into the preclinical data supporting USP28 as a therapeutic target, provide detailed experimental protocols for its validation, and present quantitative data in a structured format for clarity and comparison.
This compound: A Selective Inhibitor of USP28
This compound is a potent and selective inhibitor of USP28. Its development and characterization provide a valuable tool for the pharmacological validation of USP28 as a therapeutic target in colorectal cancer.
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 0.3 µM | - | [1][7] |
| Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | - | [1][7] |
| Effect on c-Myc Levels | Down-regulates cellular c-Myc levels | HCT116 | [7] |
| Cytotoxicity | Inhibits colony formation | HCT116, Ls174T | [7] |
| Synergistic Effects | Enhances sensitivity of colorectal cancer cells to Regorafenib | - | [7] |
Signaling Pathway of USP28 in Colorectal Cancer
USP28 is a critical node in a signaling network that promotes colorectal cancer progression. Its primary role is to stabilize oncoproteins that are targeted for degradation by the ubiquitin-proteasome system.
References
- 1. abmole.com [abmole.com]
- 2. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 3. [PDF] The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer. | Semantic Scholar [semanticscholar.org]
- 4. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - ProQuest [proquest.com]
- 5. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Therapeutic Potential of USP28 Inhibition in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Ubiquitin-Specific Protease 28 (USP28) inhibition on non-small cell lung cancer (NSCLC). While this report was prompted by interest in the specific inhibitor Usp28-IN-2, the available scientific literature extensively details the effects of other potent USP28 inhibitors, such as FT206 and AZ1, in the context of NSCLC. Therefore, this document synthesizes the significant findings from studies on these representative inhibitors to delineate the mechanism of action, preclinical efficacy, and experimental methodologies relevant to targeting USP28 in NSCLC.
Executive Summary
USP28 is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of oncogenic signaling pathways. In NSCLC, particularly in lung squamous cell carcinoma (LSCC), USP28 is frequently overexpressed and is associated with poor patient prognosis.[1] It functions by removing ubiquitin tags from key oncoproteins, thereby rescuing them from proteasomal degradation. The primary substrates of USP28 include the transcription factors c-MYC, c-JUN, and ΔNp63, all of which are crucial drivers of tumor proliferation and survival.[2] Inhibition of USP28 leads to the destabilization and subsequent degradation of these oncoproteins, resulting in cell cycle arrest, induction of apoptosis, and significant regression of NSCLC tumors in preclinical models.[2][3] This makes USP28 a compelling therapeutic target for NSCLC.
Mechanism of Action of USP28 Inhibition
USP28 counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets oncoproteins like c-MYC for degradation.[2][4] In many cancers, including NSCLC, the tumor-suppressive function of FBW7 is impaired, leading to the accumulation of these oncoproteins.[5] USP28 further exacerbates this by deubiquitinating and stabilizing these very same substrates.[5]
The therapeutic strategy of USP28 inhibition is centered on restoring the degradation of these "undruggable" transcription factors. By inhibiting USP28, the balance shifts back toward FBW7-mediated ubiquitination and proteasomal degradation of c-MYC, c-JUN, and ΔNp63.[2][5] The downstream consequences of depleting these proteins are profound and include:
-
Cell Cycle Arrest: c-MYC is a critical regulator of cell cycle progression, particularly the G1 to S phase transition. Its degradation leads to cell cycle arrest.[3][6]
-
Induction of Apoptosis: The loss of key survival signals driven by these oncoproteins, combined with the induction of DNA damage, triggers programmed cell death.[3][6]
-
Inhibition of DNA Repair: USP28 inhibition can impair the DNA damage response, sensitizing cancer cells to DNA-damaging agents like cisplatin.[3]
The signaling pathway is visualized below.
References
- 1. Overexpression of deubiquitinating enzyme USP28 promoted non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of USP28 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of small-molecule inhibitors targeting Ubiquitin-Specific Protease 28 (USP28), a key deubiquitinase (DUB) implicated in various cancers. While the specific compound "Usp28-IN-2" is not prominently documented in peer-reviewed literature, this whitepaper will focus on the well-characterized and representative USP28 inhibitors, such as FT206 and AZ1, to explore the critical challenges and experimental approaches in determining inhibitor selectivity.
USP28 plays a crucial role in stabilizing oncoproteins like c-MYC, c-JUN, and ΔNp63, making it an attractive therapeutic target for cancers such as squamous cell lung carcinoma.[1] A significant hurdle in developing USP28-targeted therapies is achieving selectivity over its closest homolog, USP25, with which it shares high structural similarity in the inhibitor-binding regions.[2][3] Understanding the selectivity profile is therefore paramount for minimizing off-target effects and avoiding potential toxicities, as USP25 is considered a key protein in the immune system.[2]
Quantitative Selectivity Profile of USP28 Inhibitors
The inhibitory activity of compounds against USP28 and other deubiquitinases is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative inhibitors FT206 and AZ1 against USP28 and its close homolog USP25. This data highlights the dual inhibitory nature of current lead compounds.
| Compound | Target | IC50 (µM) | Reference |
| FT206 | USP28 | 0.15 ± 0.06 | [3] |
| USP25 | 1.01 ± 0.21 | [3] | |
| AZ1 | USP28 | 1.76 ± 0.13 | [3] |
| USP25 | 1.08 ± 0.06 | [3] | |
| Vismodegib | USP25 | 1.42 ± 0.26 | [4] |
Table 1: Comparative IC50 values of small-molecule inhibitors against USP28 and USP25. The data illustrates the typical cross-reactivity observed for current inhibitors.
The moderate selectivity of FT206 for USP28 over USP25, and the nearly equipotent inhibition by AZ1, underscore the challenge of targeting USP28 specifically.[3] These compounds, while potent against USP28, are best described as dual USP25/28 inhibitors.[5]
Experimental Protocols
Determining the selectivity profile of a USP28 inhibitor involves a multi-step process, beginning with biochemical assays and progressing to cellular and in vivo models to confirm on-target activity and assess potential off-target effects.
Enzymatic Inhibition Assay (Ub-AMC Hydrolysis)
This is the primary high-throughput screening method used to quantify the enzymatic activity of DUBs and the potency of inhibitors.
-
Principle: The assay measures the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). When the bond between ubiquitin and AMC is cleaved by an active DUB like USP28, the AMC is released, generating a fluorescent signal that can be measured over time.
-
Protocol Outline:
-
Reagent Preparation: Recombinant human USP28 and USP25 enzymes are purified. A stock solution of the inhibitor (e.g., FT206, AZ1) is prepared in DMSO. The Ub-AMC substrate is reconstituted in assay buffer.
-
Assay Plate Setup: The inhibitor is serially diluted in assay buffer and added to the wells of a microplate.
-
Enzyme Addition: The USP28 or USP25 enzyme is added to the wells containing the inhibitor and incubated for a defined period to allow for binding.
-
Reaction Initiation: The Ub-AMC substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader. The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over 30-60 minutes.
-
Data Analysis: The rate of AMC release (slope of the fluorescence curve) is calculated for each inhibitor concentration. The data is normalized to positive (enzyme + DMSO) and negative (no enzyme) controls. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.[4]
-
Cellular Target Engagement and Substrate Stabilization
To confirm that the inhibitor engages USP28 in a cellular context and produces the desired biological effect (i.e., destabilization of its substrates), immunoprecipitation and Western blotting are performed.
-
Principle: Inhibition of USP28 should lead to the increased ubiquitination and subsequent proteasomal degradation of its known substrates, such as c-MYC.
-
Protocol Outline:
-
Cell Treatment: Cancer cell lines with high USP28 and c-MYC expression (e.g., HCT116) are treated with varying concentrations of the USP28 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and DUB inhibitors to preserve protein modifications.
-
Immunoprecipitation (for ubiquitination analysis):
-
The protein of interest (e.g., c-MYC) is captured from the cell lysate using an antibody specific to that protein conjugated to magnetic or agarose beads.
-
The beads are washed to remove non-specific binders.
-
The captured proteins are eluted from the beads.
-
-
Western Blotting:
-
Total cell lysates or the immunoprecipitated samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies against specific proteins (e.g., anti-c-MYC, anti-ubiquitin, anti-USP28, and a loading control like anti-Actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.
-
The protein bands are visualized and quantified. A decrease in the total level of c-MYC and an increase in its ubiquitination signal upon inhibitor treatment would indicate successful on-target activity.[6]
-
-
Visualizations: Pathways and Workflows
Signaling Pathway of USP28 in Cancer
USP28 functions by removing ubiquitin tags from its substrates, thereby rescuing them from degradation by the proteasome. A key E3 ligase partner for several of these substrates is FBW7. USP28 counteracts FBW7-mediated ubiquitination, leading to the stabilization of crucial oncoproteins.[6][7]
Caption: USP28 signaling pathway in cancer.
Experimental Workflow for Selectivity Profiling
The process of characterizing a new inhibitor involves a logical flow from initial biochemical screening to validation in cellular models.
Caption: Workflow for inhibitor selectivity profiling.
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 2. news-medical.net [news-medical.net]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of USP28 in Tumorigenesis and its Inhibition: A Technical Guide
Executive Summary: Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a critical, albeit complex, regulator of tumorigenesis. Its role is highly context-dependent, acting as both an oncogene and a tumor suppressor by stabilizing a diverse range of protein substrates. As an oncogene, USP28 promotes cell proliferation and survival by deubiquitinating and thus stabilizing key oncoproteins such as c-MYC, NOTCH1, and c-JUN. Conversely, it can function as a tumor suppressor by stabilizing proteins involved in the DNA damage response and apoptosis, including p53 and CHK2. USP28 is frequently overexpressed in a variety of human cancers, and its expression level often correlates with patient prognosis. This dual functionality makes USP28 a compelling, yet challenging, therapeutic target. The development of small molecule inhibitors against USP28 has shown significant promise in preclinical models, offering a novel strategy to target previously "undruggable" oncoproteins by dismantling their stability. This guide provides an in-depth overview of the molecular mechanisms governing USP28's function in cancer, summarizes its expression across various tumor types, details the current landscape of USP28 inhibitors, and provides key experimental protocols for its study.
The Duality of USP28 in Cancer Biology
USP28's function in cancer is not monolithic; it is a double-edged sword, dictated by the cellular context, the genetic background of the tumor (e.g., p53 status), and the specific substrates it regulates.[1][2]
USP28 as an Oncogene
In many cancer types, USP28 functions as a potent oncoprotein. It counteracts the activity of E3 ubiquitin ligases, primarily FBXW7, to prevent the proteasomal degradation of numerous proteins critical for cell cycle progression, proliferation, and oncogenic transformation.[1][3]
Key Oncogenic Substrates:
-
c-MYC: A master transcription factor dysregulated in a majority of human cancers. USP28 stabilizes c-MYC, forming a positive feedback loop where c-MYC can also drive USP28 expression.[1][3] Inhibition of USP28 leads to c-MYC degradation, representing a key therapeutic strategy.[1]
-
NOTCH1: A critical regulator of cell fate, proliferation, and differentiation. USP28-mediated stabilization of the active form of NOTCH1 (NICD1) is crucial in cancers like T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer.[1][4][5]
-
c-JUN: A component of the AP-1 transcription factor, c-JUN is involved in proliferation and tumorigenesis. USP28 prevents its degradation, promoting tumor growth, particularly in intestinal and squamous cell cancers.[1][3]
-
ΔNp63: An essential transcription factor for the identity and maintenance of squamous cell carcinomas (SCC). The USP28-ΔNp63 axis is a key dependency in these tumors.[1][2]
-
Other Oncoproteins: USP28 also stabilizes STAT3, LIN28A, and FOXC1, further promoting cancer cell viability and growth.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
Structure-Activity Relationship of USP28 Inhibitors: A Technical Guide for Drug Development Professionals
Abstract: Ubiquitin-Specific Protease 28 (USP28) has emerged as a compelling therapeutic target in oncology due to its critical role in stabilizing oncoproteins such as c-Myc, NOTCH1, and ΔNp63.[1][2][3] Inhibition of USP28 promotes the degradation of these key cancer drivers, offering a promising strategy for treating various malignancies, including colorectal, breast, and non-small cell lung cancers.[1][4] However, the development of selective USP28 inhibitors is complicated by the high structural homology with its closest paralog, USP25, which is involved in immune responses.[5] Achieving selectivity is therefore a primary objective in the design of clinically viable USP28-targeted therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for key series of USP28 inhibitors, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways and discovery workflows.
Introduction: USP28 as a Therapeutic Target
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, acting to reverse protein ubiquitination and rescue proteins from degradation.[1][6] USP28, a member of the largest DUB family, plays a significant role in tumorigenesis by deubiquitinating and thus stabilizing a range of proteins essential for cancer cell proliferation, cell cycle progression, and DNA damage response.[2][7]
Key Substrates and Signaling Pathways:
-
c-Myc: USP28 counteracts the action of the E3 ligase F-box and WD repeat domain-containing 7 (FBW7), preventing the ubiquitination and subsequent degradation of the potent oncoprotein c-Myc.[3][4] This stabilization of c-Myc is crucial for the growth of numerous tumor types.
-
ΔNp63: In squamous cell carcinomas (SCC), USP28 is highly expressed and is essential for stabilizing the transcription factor ΔNp63, a master regulator of squamous cell identity and oncogenesis.[2]
-
DNA Damage Response (DDR): USP28 is involved in the DDR by stabilizing proteins such as Checkpoint Kinase 2 (CHK2) and Claspin, thereby regulating cell cycle checkpoints.[2][4]
-
STAT3 Signaling: In non-small-cell lung cancer (NSCLC), USP28 has been shown to interact with and deubiquitinate STAT3, increasing its stability and promoting NSCLC cell growth.[4]
The central role of USP28 in maintaining the stability of these oncoproteins makes its inhibition a highly attractive therapeutic strategy. The primary challenge remains the development of inhibitors that can discriminate between USP28 and the closely related USP25 to avoid potential off-target effects related to immune function.[5][8]
Key Scaffolds and Structure-Activity Relationships
Structure-based drug design has been instrumental in developing potent USP28 inhibitors. Structural analyses have revealed a common, allosteric inhibitor-binding pocket between the thumb and palm subdomains of the enzyme, distal to the catalytic site.[9][10] This pocket serves as a "molecular sink" for several distinct chemical scaffolds.[9]
Vismodegib and its Derivatives
Vismodegib, an approved Hedgehog pathway inhibitor, was identified as a USP28 inhibitor through drug library screening.[11] This discovery provided a validated starting point for structure-based optimization. Co-crystal structures of USP28 in complex with Vismodegib revealed key interactions and guided the synthesis of more potent derivatives.[9][11]
The SAR exploration focused on modifying three key regions of the Vismodegib scaffold: the pyridine ring, the benzamide moiety, and the chlorophenyl group. The objective was to enhance potency for USP28 while improving selectivity over other USPs. Representative compounds from this series demonstrated a significant increase in potency and were able to down-regulate cellular c-Myc levels, confirming on-target activity.[11]
Quinazoline-based Inhibitors (AZ1)
AZ1 was one of the first reported inhibitors of USP28, identified through high-throughput screening.[6][8] It acts as a potent dual inhibitor of both USP28 and USP25.[8] While its lack of selectivity makes it unsuitable for clinical development, AZ1 has been a valuable chemical probe to investigate the cellular functions of USP28/25.[10][12] For instance, treatment with AZ1 has been shown to destabilize RecQ family helicases in triple-negative breast cancer cells and block the stabilization of ΔNp63 in SCC models, leading to anti-tumor effects.[10][12]
Other Novel Scaffolds (FT206, CAS-010)
-
FT206: Like Vismodegib and AZ1, FT206 binds to the conserved allosteric cleft in USP28 and USP25, explaining its bi-specific activity.[9][10] Structural studies of FT206 in complex with USP28 have further elucidated the features of this pocket that are critical for inhibitor binding.[9]
-
CAS-010: More recently, CAS-010 was developed as a low-nanomolar, ubiquitin-competitive inhibitor of USP28.[13] This compound demonstrates preferential activity against USP28 over most other DUBs, although it retains some activity against USP25. The development of CAS-010 and its accompanying negative control provides a well-validated toolset for probing the specific roles of USP28's catalytic activity in cellular processes, such as p53 signaling.[13]
Data Presentation: Quantitative SAR Summary
The following table summarizes the inhibitory activities of representative compounds against USP28 and its close homolog USP25, where data is available. This allows for a direct comparison of potency and selectivity.
| Compound/Series | Base Scaffold | USP28 IC₅₀ (µM) | USP25 IC₅₀ (µM) | Selectivity (USP25/USP28) | Reference |
| AZ1 | Quinazoline | 0.7 | 0.62 | ~1 | [6] |
| Vismodegib | Pyridine-Benzamide | ~25-50 (Inferred) | N/A | N/A | [11] |
| Compound 9l | Vismodegib Derivative | 0.41 | >50 | >122 | [11] |
| Compound 9o | Vismodegib Derivative | 0.19 | >50 | >263 | [11] |
| Compound 9p | Vismodegib Derivative | 0.17 | >50 | >294 | [11] |
| CAS-010 | Not Disclosed | < 0.05 (nM range) | Some Activity | Preferential for USP28 | [13] |
N/A: Data not available in the cited literature.
Experimental Protocols
Standardized assays are crucial for the systematic evaluation of inhibitor potency, selectivity, and cellular activity.
Biochemical USP28 Inhibition Assay
This assay quantifies the enzymatic activity of purified USP28 in the presence of an inhibitor.
-
Enzyme and Substrate Preparation: Recombinant human USP28 catalytic domain is purified. A fluorogenic substrate, such as Ubiquitin-Rhodamine110-Glycine (Ub-Rho110-G) or a di-ubiquitin substrate (e.g., K48-linked di-Ub), is prepared.
-
Assay Reaction: The inhibitor, at various concentrations, is pre-incubated with USP28 in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).
-
Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The increase in fluorescence, resulting from the cleavage of the substrate by USP28, is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC₅₀ value is calculated by fitting the data to a four-parameter dose-response curve.
Cellular Target Engagement (c-Myc Degradation Assay)
This protocol validates that the inhibitor engages USP28 in a cellular context, leading to the degradation of a known substrate.
-
Cell Culture and Treatment: A cancer cell line known to depend on the USP28/c-Myc axis (e.g., colorectal cancer line HCT116) is cultured. Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 6-24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Immunoblotting (Western Blot): Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to HRP, and bands are visualized using an ECL substrate. The band intensity for c-Myc is quantified and normalized to the loading control to determine the dose-dependent reduction in c-Myc levels.
Co-crystallization for Structural Analysis
Obtaining a high-resolution crystal structure of an inhibitor bound to USP28 is essential for structure-based design.
-
Protein Expression and Purification: A construct of the human USP28 catalytic domain is expressed (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified protein is crystallized using vapor diffusion methods by screening a range of crystallization conditions.
-
Inhibitor Soaking or Co-crystallization: Pre-formed apo-USP28 crystals are soaked in a solution containing a high concentration of the inhibitor.[10][14] Alternatively, the inhibitor is mixed with the protein solution prior to setting up crystallization trials.
-
X-ray Diffraction and Structure Solution: The inhibitor-bound crystals are cryo-protected and subjected to X-ray diffraction. The resulting data is used to solve the three-dimensional structure, revealing the precise binding mode of the inhibitor.[14]
Mandatory Visualization
The following diagrams illustrate key concepts in USP28 biology and drug discovery.
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic interrogation of USP28 cellular function in p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Targets: A Technical Guide to the Substrates of USP28 Affected by Usp28-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the substrates of Ubiquitin-Specific Protease 28 (USP28) that are impacted by the small molecule inhibitor, Usp28-IN-2. The dysregulation of USP28, a deubiquitinating enzyme (DUB), is implicated in the progression of various cancers through the stabilization of oncoproteins and key cell cycle regulators. This compound and similar inhibitors represent a promising therapeutic strategy by promoting the degradation of these cancer-driving proteins. This document details the affected substrates, presents quantitative data on the inhibitor's effects, outlines key experimental methodologies, and visualizes the involved cellular pathways.
Key Substrates of USP28 Targeted by this compound
This compound, along with other potent USP28 inhibitors like AZ1 and FT206, functions by blocking the catalytic activity of USP28. This inhibition prevents the removal of ubiquitin chains from its target proteins, marking them for proteasomal degradation. The primary substrates affected are crucial oncogenic drivers and proteins involved in the DNA damage response.
Table 1: Key Substrates of USP28 and the Effect of Inhibition
| Substrate | Cellular Function | Effect of this compound Inhibition | Cancer Type Implication |
| c-MYC | Transcription factor, master regulator of cell proliferation, growth, and metabolism.[1][2] | Destabilization and subsequent degradation.[3][1] | Lung Squamous Cell Carcinoma (LSCC), various other cancers.[3][1] |
| c-JUN | Transcription factor involved in cell proliferation, apoptosis, and differentiation.[3] | Dramatic decrease in protein levels. | Lung Squamous Cell Carcinoma (LSCC). |
| ΔNp63 | Transcription factor essential for squamous cell identity and proliferation. | Destabilization and degradation. | Lung Squamous Cell Carcinoma (LSCC). |
| RecQ Family Helicases (e.g., RECQL5) | DNA helicases involved in maintaining genomic stability and DNA repair.[4] | Destabilization and proteasome-mediated degradation.[4] | Triple-Negative Breast Cancer (TNBC).[4] |
| CHK2 | Checkpoint kinase involved in the DNA damage response, leading to cell cycle arrest and apoptosis.[5][6] | Destabilization, though some studies show minor effects on overall DDR.[5][6][7] | General DNA damage response. |
| 53BP1 | Key protein in the DNA double-strand break repair pathway.[5][6] | Destabilization, though its functional impact is debated.[5][6][7] | General DNA damage response. |
| CLASPIN | Mediator protein in the DNA damage checkpoint, required for CHK1 activation.[4][5] | Reports are conflicting; some studies show no change in TNBC cells upon USP28 depletion.[4] | General DNA damage response. |
| NOTCH1 | Transmembrane receptor involved in cell fate decisions, proliferation, and survival.[2][8] | Destabilization.[8] | Breast Cancer, Chronic Lymphocytic Leukemia.[2][9] |
Quantitative Effects of USP28 Inhibition
The pharmacological inhibition of USP28 leads to a significant reduction in the protein levels of its key substrates. The following table summarizes available quantitative data from studies using USP28 inhibitors.
Table 2: Quantitative Reduction of USP28 Substrate Levels Upon Inhibitor Treatment
| Inhibitor | Cell Line/Model | Substrate | % Reduction in Protein Level | Reference |
| FT206 | Human LSCC cell lines | c-Myc | >65% | [10] |
| FT206 | Human LSCC cell lines | c-Jun | >80% | [10] |
| FT206 | Human LADC cell lines | c-Myc | ~60% (less pronounced than in LSCC) | [10] |
| AZ1 | MDA-MB-231, HCC1937, HCC1806 (TNBC) | Not specified | Dose-dependent decrease in cell viability (IC50 ~15-25 µM) | [4] |
Signaling Pathways and Experimental Workflows
USP28-Mediated c-MYC Stabilization Pathway
USP28 counteracts the action of the E3 ubiquitin ligase FBW7, which targets c-MYC for degradation. Inhibition of USP28 allows for the unopposed ubiquitination and subsequent degradation of c-MYC.
Caption: USP28 counteracts FBW7-mediated ubiquitination and degradation of c-MYC.
DNA Damage Response (DDR) Pathway Modulation
USP28 is recruited to sites of DNA double-strand breaks (DSBs) and has been shown to stabilize key DDR proteins.
Caption: USP28 is involved in the stabilization of DNA damage response proteins like 53BP1 and CHK2.
Experimental Workflow: Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This workflow is used to identify proteins that interact with USP28, which can then be validated as substrates.
Caption: Workflow for identifying USP28-interacting proteins using IP-MS.
Experimental Protocols
Western Blotting for Protein Level Analysis
Objective: To determine the relative abundance of USP28 substrates (e.g., c-MYC, c-JUN) in cells treated with this compound versus a vehicle control.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LSCC or TNBC cell lines) at an appropriate density. Treat with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[11] Scrape adherent cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[11]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target substrate (e.g., anti-c-MYC, anti-c-JUN) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the target protein signal to the loading control.
Cell Viability (MTS/MTT) Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent to each well.[4][12][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[13]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm (for MTS) or 570 nm (after solubilizing the formazan crystals for MTT) using a microplate reader.[4][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the inhibitor.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the physical interaction between USP28 and a putative substrate in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-USP28) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.[14]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (the putative interacting substrate). The presence of the prey protein in the sample immunoprecipitated with the bait antibody (but not in the control) indicates an interaction.
This guide provides a comprehensive overview of the known substrates of USP28 affected by the inhibitor this compound, along with the necessary technical information for researchers to investigate these interactions further. The continued exploration of USP28 inhibitors and their cellular targets holds significant promise for the development of novel cancer therapies.
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for the deubiquitinating enzyme USP28 in control of the DNA-damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 11. origene.com [origene.com]
- 12. thno.org [thno.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Usp28-IN-2: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A critical regulator within this network is the deubiquitinating enzyme (DUB) Ubiquitin-specific peptidase 28 (Usp28). Usp28 plays a pivotal role in stabilizing key proteins involved in cell cycle control and DNA repair, making it a compelling target for therapeutic intervention in oncology. This technical guide provides an in-depth overview of a specific Usp28 inhibitor, Usp28-IN-2, and its effects on the DNA damage response.
Usp28 has been shown to counteract the ubiquitination and subsequent degradation of several crucial DDR proteins, including 53BP1, Chk2, and Claspin.[1][2] By stabilizing these factors, Usp28 influences cell fate decisions following DNA damage, including apoptosis and cell cycle arrest. The function of Usp28 can be context-dependent, acting as either an oncogene or a tumor suppressor depending on the cellular environment.[3][4]
This guide will detail the quantitative effects of this compound and other relevant inhibitors, provide comprehensive protocols for key experimental assays, and visualize the intricate signaling pathways modulated by Usp28 inhibition.
Quantitative Data on Usp28 Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters in drug development. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other commonly studied Usp28 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Cell-based Effects |
| This compound | Usp28 | 0.3 | Cytotoxicity in cancer cells, downregulation of c-Myc. |
| Usp28-IN-4 | Usp28 | 0.04 | Highly selective over other USPs; cytotoxic to cancer cells.[3] |
| AZ1 | Usp25/Usp28 | 0.6 (Usp28) | Induces cell death in colon carcinoma cells.[5] |
| FT206 | Usp28/Usp25 | 0.15 (Usp28) | Induces regression of squamous cell lung carcinoma. |
| Vismodegib | Usp28/Usp25 | 4.41 (Usp28) | Downregulates Usp28 substrate proteins c-Myc and Notch1. |
Core Signaling Pathways Modulated by Usp28
Usp28 is a key regulator of the DNA damage response, primarily through its interaction with and stabilization of proteins in the ATM/Chk2 and ATR/Chk1 signaling cascades. Inhibition of Usp28 with compounds like this compound disrupts these pathways, leading to increased DNA damage accumulation and cell cycle arrest.
Usp28 in the ATM/Chk2 Pathway
Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2.[6] Usp28 plays a crucial role in this pathway by stabilizing both 53BP1 and Chk2.[1][2] 53BP1 is a key factor in the repair of DSBs and the activation of p53.[7][8] By deubiquitinating and stabilizing these proteins, Usp28 promotes a robust DNA damage response. Inhibition of Usp28 leads to the degradation of 53BP1 and Chk2, impairing the signaling cascade and sensitizing cells to DNA damaging agents.
Usp28 in the ATR/Chk1 Pathway
The ATR kinase is activated by single-stranded DNA (ssDNA), which can arise from replication stress or the processing of DSBs. ATR then phosphorylates and activates Chk1, a key effector of the S and G2/M checkpoints. Usp28 has been shown to stabilize Claspin, a mediator protein required for the ATR-dependent phosphorylation of Chk1.[9][10][11] Inhibition of Usp28 with this compound can therefore lead to the degradation of Claspin, attenuation of the ATR-Chk1 signaling, and a failure to properly arrest the cell cycle in response to DNA damage.
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous scientific research. The following sections provide step-by-step methodologies for key experiments used to characterize the effects of this compound on the DNA damage response.
In Vitro Deubiquitinase (DUB) Assay
This assay measures the enzymatic activity of Usp28 and the inhibitory effect of compounds like this compound in a cell-free system. A common method utilizes a fluorogenic substrate, such as Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human Usp28 protein
-
This compound
-
Ub-AMC substrate
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in DUB assay buffer to the desired concentrations.
-
In a 96-well plate, add recombinant Usp28 to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[12]
-
Monitor the fluorescence kinetically over a set period (e.g., 60 minutes) at regular intervals.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Western Blotting for DDR Proteins
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into the stability of DDR proteins following Usp28 inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Usp28, anti-p-Chk2 (T68), anti-p-p53 (S15), anti-γH2AX, anti-Claspin, anti-53BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound for the desired time and concentration.
-
Induce DNA damage, if required, for a specific duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[13]
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[14]
-
Block the membrane to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
Quantify band intensities and normalize to a loading control like GAPDH.
Immunofluorescence for γH2AX Foci
This technique allows for the visualization and quantification of DNA double-strand breaks by staining for the phosphorylated histone variant γH2AX.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound and a DNA damaging agent as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[15]
-
Wash with PBS and permeabilize the cells.[15]
-
Block non-specific binding with blocking buffer for 1 hour.[15]
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.[16]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[15]
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Phenazine ethosulfate (PES) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[17]
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).[17]
-
Add the combined MTS/PES solution to each well.[18]
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[18]
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Conclusion
This compound and other inhibitors of Usp28 represent a promising class of anti-cancer agents that function by disrupting the DNA damage response. By targeting the stability of key DDR proteins, these compounds can induce synthetic lethality in cancer cells with underlying DNA repair defects or sensitize them to conventional chemotherapies and radiation. The experimental protocols and pathway diagrams provided in this technical guide offer a framework for researchers to further investigate the therapeutic potential of Usp28 inhibition and its intricate role in maintaining genomic stability. A thorough understanding of the molecular mechanisms underlying the effects of Usp28 inhibitors is crucial for the continued development of novel and effective cancer therapies.
References
- 1. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for the deubiquitinating enzyme USP28 in control of the DNA-damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serine15 phosphorylation stimulates p53 transactivation but does not directly influence interaction with HDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct DNA damage determines differential phosphorylation of Chk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The HNF-1β―USP28―Claspin pathway upregulates DNA damage-induced Chk1 activation in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The HNF-1β-USP28-Claspin pathway upregulates DNA damage-induced Chk1 activation in ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Systems for Profiling Deubiquitinating Activity | MDPI [mdpi.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. broadpharm.com [broadpharm.com]
The evolutionary conservation of the USP28 pathway
An In-depth Technical Guide to the Evolutionary Conservation of the USP28 Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage response, and oncogenesis.[1][2] By counteracting the effects of E3 ubiquitin ligases, most notably F-box/WD repeat-containing protein 7 (FBW7), USP28 stabilizes key oncoproteins such as c-MYC, c-JUN, and NOTCH1, as well as tumor suppressors like p53 and CHK2.[2][3] This dual regulatory function places USP28 at a crucial node in cellular signaling, making it a compelling target for therapeutic intervention, particularly in oncology.[4][5][6] This guide provides a comprehensive overview of the evolutionary conservation of the USP28 pathway, detailed experimental protocols for its study, and its implications for drug development.
The USP28 Signaling Axis
The core function of USP28 is to reverse protein ubiquitination, a post-translational modification that typically targets proteins for degradation by the proteasome.[1] USP28 is a member of the largest family of DUBs and shares significant sequence homology with its closest paralog, USP25.[2] A primary mechanism of USP28 function involves its interaction with the SCF-FBW7 E3 ligase complex. FBW7 targets a range of proto-oncoproteins for ubiquitination and subsequent degradation.[3] USP28 can form a ternary complex with FBW7 and its substrates, effectively "piggybacking" on the ligase to deubiquitinate and stabilize these target proteins.[3][7] This intricate balance between ubiquitination and deubiquitination is essential for maintaining cellular homeostasis, and its dysregulation is a common feature in many cancers.[1][7]
Evolutionary Conservation of the USP28 Pathway
The functional importance of the USP28 pathway is underscored by its strong evolutionary conservation across a wide range of species. This conservation extends from the primary sequence of USP28 itself to its key interacting partners and substrates.
Conservation of USP28 Orthologs
USP28 is highly conserved in jawed vertebrates, with identifiable orthologs in mammals, birds, reptiles, amphibians, and fish.[8] The core catalytic domain, in particular, shows high sequence identity, suggesting a conserved enzymatic function throughout vertebrate evolution. The gene Tp63, a key substrate of USP28 in squamous cell carcinoma, is the founding member of the p53 family and is itself significantly conserved, with similar proteins expressed in invertebrates like Caenorhabditis elegans and Drosophila melanogaster.[2]
Table 1: Conservation of USP28 Orthologs Across Vertebrate Species
| Species | Common Name | Gene Symbol | Protein Length (amino acids) |
|---|---|---|---|
| Homo sapiens | Human | USP28 | 1,139 |
| Pan troglodytes | Chimpanzee | USP28 | 1,178 |
| Macaca mulatta | Rhesus monkey | USP28 | 1,140 |
| Mus musculus | House mouse | Usp28 | 1,083 |
| Rattus norvegicus | Norway rat | Usp28 | 1,143 |
| Bos taurus | Domestic cattle | USP28 | 1,144 |
| Canis lupus familiaris | Dog | USP28 | 1,144 |
| Gallus gallus | Chicken | USP28 | 1,374 |
| Xenopus tropicalis | Tropical clawed frog | usp28 | 1,104 |
| Danio rerio | Zebrafish | usp28 | 1,163 |
(Data sourced from NCBI Orthologs database)[8][9]
Conservation of Key Pathway Components
The conservation of USP28's function is intrinsically linked to the conservation of its substrates and regulatory partners. Many of the primary substrates of the FBW7/USP28 axis are fundamental regulators of cell growth and proliferation, and as such, are highly conserved across species.
Table 2: Evolutionary Conservation of Key USP28 Pathway Components
| Component | Function | Evolutionary Conservation |
|---|---|---|
| FBW7 | E3 Ubiquitin Ligase; Substrate recognition | Highly conserved from yeast to humans. A critical tumor suppressor. |
| c-MYC | Transcription Factor; Controls cell growth, proliferation | Highly conserved proto-oncogene found in all animals. |
| NOTCH1 | Receptor/Transcription Factor; Cell fate determination | Core component of the Notch signaling pathway, conserved across metazoans. |
| Cyclin E | Cell Cycle Regulator; G1/S transition | A key cell cycle protein, highly conserved in eukaryotes. |
| c-JUN | Transcription Factor; AP-1 component, stress response | A highly conserved proto-oncogene. |
| ΔNp63 | Transcription Factor; Squamous cell identity | Member of the p53 family, with orthologs in invertebrates.[2] |
This deep evolutionary conservation of the entire pathway highlights its fundamental role in metazoan biology and reinforces its significance as a potential therapeutic target. A drug targeting a highly conserved enzyme like USP28 may have broad applicability across different cancer types that are dependent on the stabilization of its conserved substrates.[7]
The Dual Role of USP28 in Cancer
The role of USP28 in cancer is complex; it can function as either an oncogene or a tumor suppressor depending on the cellular context and the genetic landscape of the tumor.[2] This duality is a direct consequence of its diverse range of substrates.
-
Oncogenic Function: In many cancers, USP28 is overexpressed and promotes tumorigenesis by stabilizing oncoproteins like c-MYC, NOTCH1, and ΔNp63.[2][7] This leads to increased proliferation, inhibition of differentiation, and enhanced cell survival.[7]
-
Tumor-Suppressive Function: Conversely, USP28 also stabilizes tumor suppressor proteins, including p53 and the DNA damage checkpoint kinase CHK2.[2] In this context, USP28 contributes to genomic stability and apoptosis following DNA damage.
The ultimate outcome of USP28 activity is therefore highly dependent on the status of other key genes, particularly the E3 ligase FBW7 and the tumor suppressor p53.[2]
Experimental Methodologies for Studying Pathway Conservation
Investigating the USP28 pathway and its conservation requires a multi-faceted approach combining genetic, biochemical, and proteomic techniques. Below are detailed protocols for key experiments.
Experimental Workflow: Identifying Conserved Interacting Partners
A common workflow to identify and validate conserved protein-protein interactions involves Co-Immunoprecipitation (Co-IP) to isolate USP28-containing complexes, followed by Mass Spectrometry (MS) to identify the components of these complexes.
Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a target protein and its binding partners from a cell lysate.[10]
-
Objective: To purify USP28-containing protein complexes from cells of different species to identify conserved interactions.
-
Principle: An antibody specific to USP28 is used to capture it from a cell lysate. Proteins that are bound to USP28 will be "co-precipitated".[11]
-
Reagents:
-
Lysis Buffer: Non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[11]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: Low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) or SDS-PAGE sample buffer (Laemmli buffer).[11]
-
Antibody: High-affinity, IP-grade antibody specific for USP28.
-
Beads: Protein A/G conjugated to agarose or magnetic beads.[12]
-
-
Procedure:
-
Cell Lysis: Harvest cultured cells, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer. Incubate on ice for 30 minutes with gentle agitation.[11]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This step reduces non-specific binding to the beads.[13]
-
Immunoprecipitation: Add the primary anti-USP28 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11]
-
Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[11]
-
Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[11]
-
Elution: After the final wash, resuspend the beads in elution buffer to release the bound proteins. Alternatively, for Western blot analysis, resuspend directly in 1X Laemmli sample buffer and boil for 5 minutes.[11]
-
-
Downstream Analysis: The eluted proteins can be analyzed by Western Blot or Mass Spectrometry.
Protocol: Western Blot (Immunoblot)
Western blotting is used to detect specific proteins in a sample and can validate the presence of a known interactor in the Co-IP eluate.[14][15]
-
Objective: To confirm the co-precipitation of a known USP28 interactor (e.g., FBW7 or c-MYC).
-
Principle: Proteins separated by size via SDS-PAGE are transferred to a membrane, which is then probed with antibodies specific to the proteins of interest.[15]
-
Procedure:
-
SDS-PAGE: Load the Co-IP eluate onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[15]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[16]
-
Protocol: Protein Identification by Mass Spectrometry (MS)
MS is a powerful technique for identifying the unknown proteins present in a Co-IP eluate.[19]
-
Objective: To identify the complete set of proteins that interact with USP28 in a given sample.
-
Principle: Proteins are enzymatically digested into smaller peptides. The mass-to-charge ratio of these peptides is measured by a mass spectrometer, and the resulting spectra are used to identify the peptides—and thus the original proteins—by searching against a protein database.[20][21]
-
Procedure:
-
Sample Preparation: Run the Co-IP eluate on an SDS-PAGE gel for a short distance to concentrate the sample into a single band. Stain the gel with Coomassie Blue.[20]
-
In-Gel Digestion: Excise the protein band from the gel. Destain, reduce, and alkylate the proteins within the gel piece. Digest the proteins overnight with a protease, typically trypsin.[20]
-
Peptide Extraction: Extract the resulting peptides from the gel piece using a series of acetonitrile and formic acid washes.[22]
-
LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The LC separates the complex peptide mixture, and the MS/MS analyzes the individual peptides.[21]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein sequence database (e.g., UniProt) for the relevant species. This identifies the proteins present in the original sample.[21]
-
Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell.[23]
-
Objective: To determine if USP28 or its stabilized transcription factor substrates (like c-MYC) are bound to the promoter regions of target genes, and if these binding patterns are conserved.
-
Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and a specific antibody is used to immunoprecipitate the protein of interest along with its bound DNA. The DNA is then purified and identified.[24]
-
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[24]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.[23]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-c-MYC) overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.[25]
-
Washing: Wash the beads to remove non-specifically bound chromatin.[25]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.[25]
-
DNA Purification: Purify the DNA from the sample.[24]
-
Analysis: Analyze the purified DNA using qPCR (to check for binding at specific target genes) or high-throughput sequencing (ChIP-Seq) for genome-wide analysis.[24]
-
Implications for Drug Development
The high degree of conservation in the USP28 pathway has significant implications for the development of targeted therapies.
-
Target Validity: The conserved role of USP28 in stabilizing key oncoproteins like c-MYC across species validates it as a robust therapeutic target for a variety of human cancers.[7]
-
Preclinical Models: The conservation allows for the use of animal models (e.g., mouse) to accurately study the efficacy and toxicity of USP28 inhibitors, as the drug target and its downstream effects are likely to be similar to those in humans.
-
Specificity Challenges: A major challenge is designing inhibitors that are specific for USP28 and do not cross-react with its close homolog, USP25, which is involved in immune regulation.[5] Off-target inhibition of USP25 could lead to significant side effects.[5] Recent structural biology studies have analyzed the inhibitor binding sites of both enzymes, revealing they are identical in some regions, which explains the lack of specificity in current inhibitors and provides a roadmap for designing more selective molecules.[5][26]
Conclusion
The USP28 pathway is a fundamentally important and evolutionarily conserved regulatory system that controls the stability of a wide array of proteins critical for cell function and viability. Its core components, including USP28 itself, the E3 ligase FBW7, and key substrates like c-MYC, are conserved throughout vertebrate evolution, highlighting their indispensable roles. This conservation makes the USP28 pathway an attractive target for cancer therapy, though the development of specific inhibitors remains a key challenge. The experimental protocols and frameworks outlined in this guide provide a robust toolkit for researchers to further investigate the intricacies of this pathway, explore its conservation, and aid in the development of novel therapeutics.
References
- 1. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Partners of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. USP28 ubiquitin specific peptidase 28 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 8. USP28 orthologs - NCBI [ncbi.nlm.nih.gov]
- 9. Usp28 Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. allumiqs.com [allumiqs.com]
- 20. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 21. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 22. appliedbiomics.com [appliedbiomics.com]
- 23. rockland.com [rockland.com]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 26. sciencedaily.com [sciencedaily.com]
Identifying Novel Biomarkers for Usp28-IN-2 Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-specific protease 28 (Usp28) has emerged as a compelling target in oncology due to its role in stabilizing key oncoproteins, including c-Myc and Notch1.[1][2][3] Usp28-IN-2 is a chemical probe targeting Usp28, offering a valuable tool to investigate its therapeutic potential. A critical aspect of its clinical development is the identification of biomarkers to predict tumor sensitivity and guide patient selection. This technical guide outlines a comprehensive strategy for the discovery and validation of novel biomarkers for this compound sensitivity, integrating molecular biology, functional genomics, and bioinformatics approaches. We provide detailed experimental protocols and frameworks for data analysis and visualization to facilitate the identification of patient populations most likely to benefit from Usp28-targeted therapies.
Introduction: Usp28 as a Therapeutic Target
Usp28 is a deubiquitinating enzyme (DUB) that counteracts the ubiquitination and subsequent proteasomal degradation of its substrate proteins.[1] By removing ubiquitin chains, Usp28 enhances the stability of numerous proteins implicated in cancer progression, including:
-
c-Myc: A potent oncoprotein that drives cell proliferation and is frequently dysregulated in human cancers.[4][5][6][7] Usp28 inhibition leads to c-Myc destabilization and tumor regression in preclinical models.[4][5][6]
-
Notch1: A key component of the Notch signaling pathway, which is crucial for cell fate determination and is often aberrantly activated in various cancers.
-
ΔNp63: A transcription factor essential for the survival of squamous cell carcinomas.[4][5][6]
-
LSD1: A histone demethylase that contributes to stem-cell-like traits in breast cancer cells.[8]
The inhibition of Usp28, therefore, represents a promising therapeutic strategy to target cancers dependent on these oncoproteins. However, the efficacy of Usp28 inhibitors is likely to be context-dependent, necessitating the discovery of robust predictive biomarkers.
Potential Biomarkers for this compound Sensitivity
Based on the known functions of Usp28, several classes of molecules could serve as potential biomarkers for sensitivity to this compound.
Substrate-based Biomarkers
High expression or addiction to Usp28 substrates may render cancer cells particularly vulnerable to Usp28 inhibition.
-
c-Myc Overexpression: Tumors with high levels of c-Myc protein or gene amplification may be highly dependent on Usp28 for c-Myc stability.
-
ΔNp63 Expression: Squamous cell carcinomas are often characterized by high expression of ΔNp63, a direct substrate of Usp28.[4][5][6]
-
Notch1 Activation: Cancers with activating mutations in the Notch signaling pathway may be sensitive to Usp28 inhibition.
Genetic and Genomic Biomarkers
Alterations in genes that regulate Usp28 or its substrates could influence sensitivity to this compound.
-
FBXW7 Mutations: The F-box protein FBXW7 is an E3 ubiquitin ligase that targets many Usp28 substrates (including c-Myc and Notch1) for degradation. Tumors with loss-of-function mutations in FBXW7 may be particularly reliant on Usp28 to maintain oncoprotein levels.[9]
-
Usp28 Gene Amplification: Increased copy number of the USP28 gene could lead to higher Usp28 protein levels and a greater dependence on its activity.
-
Synthetic Lethal Partners: A synthetic lethal relationship occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not.[10] High-throughput screening can identify genes that, when lost, confer sensitivity to Usp28 inhibition. For example, deficiencies in certain DNA damage repair pathways may create a synthetic lethal vulnerability with Usp28 inhibition.[3][11]
Signaling Pathways and Experimental Workflows
Usp28 Signaling Pathway
The following diagram illustrates the central role of Usp28 in stabilizing oncoproteins.
Caption: Usp28 signaling pathway and the effect of this compound.
Experimental Workflow for Biomarker Discovery
The following workflow outlines a systematic approach to identify and validate biomarkers for this compound sensitivity.
Caption: Workflow for this compound biomarker discovery.
Experimental Protocols
High-Throughput Screening of Cancer Cell Lines
Objective: To determine the sensitivity of a large panel of cancer cell lines to this compound and correlate it with their molecular profiles.
Methodology:
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 or a larger, more comprehensive panel) representing various tumor types and genetic backgrounds.
-
Drug Treatment: Treat the cell lines with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a high-throughput compatible assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Classify cell lines as sensitive or resistant based on a predefined IC50 cutoff.
Multi-Omics Profiling
Objective: To generate comprehensive molecular profiles of the cancer cell lines to identify features associated with this compound sensitivity.
Methodologies:
-
Genomics: Perform whole-exome or whole-genome sequencing to identify mutations and copy number variations.
-
Transcriptomics: Use RNA-sequencing to quantify gene expression levels.
-
Proteomics: Employ mass spectrometry-based proteomics to measure protein abundance.
Synthetic Lethal Screening
Objective: To identify genes whose loss sensitizes cancer cells to this compound.
Methodology:
-
Library Screening: Use a pooled CRISPR-Cas9 or shRNA library targeting a large set of genes (e.g., the whole genome or a focused library of cancer-related genes).
-
Cell Transduction: Transduce a cancer cell line of interest with the library.
-
Drug Selection: Treat the transduced cells with a sub-lethal dose of this compound.
-
Sequencing and Analysis: Sequence the guide RNAs or shRNAs from the surviving and control cell populations. Identify guides/shRNAs that are depleted in the this compound-treated group, as these target genes that are synthetic lethal with Usp28 inhibition.
Functional Validation of Candidate Biomarkers
Objective: To experimentally validate the role of candidate biomarkers in conferring sensitivity to this compound.
Methodology:
-
Gene Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to deplete the candidate biomarker gene in a resistant cancer cell line.
-
Gene Overexpression: Overexpress the candidate biomarker gene in a sensitive cancer cell line.
-
Sensitivity Testing: Assess the sensitivity of the engineered cell lines to this compound using viability assays. A change in sensitivity upon manipulation of the candidate biomarker provides functional validation.
Data Presentation
Quantitative data from the screening and profiling experiments should be summarized in structured tables for clear comparison.
Table 1: this compound Sensitivity Profile of Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Sensitivity Class |
| Cell Line A | Lung Adenocarcinoma | 0.1 | Sensitive |
| Cell Line B | Breast Cancer | 5.2 | Resistant |
| Cell Line C | Colon Cancer | 0.5 | Sensitive |
| ... | ... | ... | ... |
Table 2: Correlation of Molecular Features with this compound Sensitivity
| Molecular Feature | Association with Sensitivity | p-value |
| MYC Gene Amplification | Positive | < 0.01 |
| FBXW7 Mutation (Loss-of-function) | Positive | < 0.05 |
| High USP28 mRNA Expression | Positive | < 0.01 |
| ... | ... | ... |
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical translation of this compound. The integrated approach outlined in this guide, combining high-throughput screening, multi-omics profiling, and functional validation, provides a robust framework for discovering and validating novel biomarkers of sensitivity. The successful identification of such biomarkers will enable the selection of patients who are most likely to respond to Usp28-targeted therapy, ultimately personalizing cancer treatment and improving patient outcomes.
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Usp28-IN-2 In Vitro IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 28 (Usp28) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. It is implicated in the stabilization of several oncoproteins, including c-Myc. Usp28-IN-2 is a potent and selective inhibitor of Usp28, and determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its biochemical activity. This document provides a detailed protocol for an in vitro assay to determine the IC50 value of this compound.
The assay is based on the cleavage of a fluorogenic ubiquitin substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), by recombinant human Usp28. The enzymatic cleavage of Ub-AMC releases the fluorescent AMC molecule, resulting in an increase in fluorescence intensity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase in the presence of the inhibitor.
Signaling Pathway of Usp28
Caption: Usp28 signaling and inhibition workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Usp28 | (e.g., Boston Biochem) | (e.g., E-582) |
| Ubiquitin-AMC | (e.g., Boston Biochem) | (e.g., U-550) |
| This compound | (e.g., MedChemExpress) | (e.g., HY-136332) |
| HEPES | (e.g., Sigma-Aldrich) | (e.g., H3375) |
| Sodium Chloride (NaCl) | (e.g., Sigma-Aldrich) | (e.g., S9888) |
| Glycerol | (e.g., Sigma-Aldrich) | (e.g., G5516) |
| Magnesium Chloride (MgCl2) | (e.g., Sigma-Aldrich) | (e.g., M8266) |
| Adenosine Triphosphate (ATP) | (e.g., Sigma-Aldrich) | (e.g., A2383) |
| Dithiothreitol (DTT) | (e.g., Sigma-Aldrich) | (e.g., D9779) |
| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D8418) |
| 96-well black, flat-bottom microplate | (e.g., Corning) | (e.g., 3603) |
Reagent Preparation
| Reagent Buffer | Component | Final Concentration |
| Assay Buffer (1x) | HEPES (pH 7.5) | 50 mM |
| NaCl | 100 mM | |
| Glycerol | 5% (v/v) | |
| MgCl2 | 5 mM | |
| ATP | 1 mM | |
| DTT | 1 mM | |
| Recombinant Human Usp28 Stock | Usp28 Enzyme | 1 µM in Assay Buffer |
| Ubiquitin-AMC Stock | Ub-AMC | 10 mM in DMSO |
| This compound Stock | This compound | 10 mM in DMSO |
Note: Prepare fresh 1x Assay Buffer with DTT and ATP on the day of the experiment.
Experimental Workflow
Caption: In vitro IC50 determination workflow.
Assay Protocol
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 0.1 nM).
-
Further dilute each DMSO stock 1:100 in 1x Assay Buffer to create the working inhibitor solutions. This results in a final DMSO concentration of 1% in the assay.
-
-
Enzyme Preparation:
-
Thaw the recombinant human Usp28 enzyme on ice.
-
Dilute the Usp28 stock solution to a working concentration of 2 nM in cold 1x Assay Buffer. Keep the enzyme on ice until use.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2 nM Usp28 working solution to each well of a 96-well black, flat-bottom microplate.
-
Include wells for "no inhibitor" controls (containing 1% DMSO in Assay Buffer) and "no enzyme" controls (containing 1x Assay Buffer only).
-
-
Inhibitor Addition and Pre-incubation:
-
Add 25 µL of the this compound working solutions to the respective wells.
-
Add 25 µL of 1% DMSO in Assay Buffer to the "no inhibitor" and "no enzyme" control wells.
-
Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 4 µM working solution of Ub-AMC by diluting the 10 mM stock in 1x Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the 4 µM Ub-AMC working solution to all wells. The final concentration of Ub-AMC in the 100 µL reaction volume will be 1 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Plate Reader Settings:
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
Kinetic read mode
-
-
Data Presentation and Analysis
Data Analysis Steps
-
Determine the Initial Rate of Reaction:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial linear portion of the curve and calculate the slope (rate of reaction) in Relative Fluorescence Units per minute (RFU/min).
-
-
Calculate Percent Inhibition:
-
Calculate the average rate for the "no inhibitor" control (Maximal Activity) and the "no enzyme" control (Background).
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
-
IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Summary of Quantitative Data
| Parameter | Value |
| Enzyme | Recombinant Human Usp28 |
| Enzyme Concentration (final) | 1 nM |
| Substrate | Ubiquitin-AMC |
| Substrate Concentration (final) | 1 µM |
| Inhibitor | This compound |
| Inhibitor Concentration Range | e.g., 0.1 nM to 10 µM |
| Assay Buffer | 50 mM HEPES (pH 7.5), 100 mM NaCl, 5% glycerol, 5 mM MgCl2, 1 mM ATP, 1 mM DTT |
| Final DMSO Concentration | 1% |
| Incubation Temperature | 30°C |
| Incubation Time (Inhibitor) | 30 minutes |
| Reaction Time | 30-60 minutes |
| Detection Method | Fluorescence (Ex: 360 nm, Em: 460 nm) |
| Reported this compound IC50 | ~0.3 µM |
Conclusion
This protocol provides a detailed and robust method for determining the in vitro IC50 of this compound. Adherence to this protocol will enable researchers to accurately assess the inhibitory potency of this compound and can be adapted for the screening and characterization of other Usp28 inhibitors. Accurate and reproducible IC50 determination is fundamental for the preclinical evaluation of potential drug candidates targeting the deubiquitinase Usp28.
Application Notes and Protocols: Usp28-IN-2 in Combination with Regorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib, a multi-kinase inhibitor, is an established therapeutic agent for the treatment of various solid tumors. However, intrinsic and acquired resistance often limits its clinical efficacy. Emerging evidence suggests that the ubiquitin-specific protease 28 (USP28) plays a crucial role in tumorigenesis and the development of therapeutic resistance. USP28 stabilizes several oncoproteins, most notably the transcription factor c-Myc, which is a key driver of cell proliferation, growth, and survival in many cancers.[1][2][3] The small molecule inhibitor, Usp28-IN-2, has been shown to selectively inhibit USP28, leading to the degradation of c-Myc and subsequent anti-tumor effects.[4]
Recent preclinical findings indicate that this compound can enhance the sensitivity of colorectal cancer cells to Regorafenib, suggesting a synergistic therapeutic potential for this combination.[4] This document provides detailed application notes and protocols for investigating the combination of this compound and Regorafenib in a preclinical setting.
Rationale for Combination Therapy
The primary rationale for combining this compound with Regorafenib is to overcome Regorafenib resistance and enhance its anti-tumor activity.
-
Targeting a Key Resistance Pathway: Elevated c-Myc levels are associated with resistance to various cancer therapies.[5][6][7] By inhibiting USP28 with this compound, c-Myc is destabilized and degraded, potentially resensitizing resistant cancer cells to Regorafenib.[1][2][4]
-
Synergistic Anti-Tumor Effects: Regorafenib inhibits multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[8] Concurrently, this compound induces apoptosis and inhibits cell proliferation by downregulating c-Myc.[4] The combination of these two agents is hypothesized to lead to a more potent and durable anti-tumor response.
Signaling Pathway Overview
The combination of this compound and Regorafenib targets two distinct but interconnected signaling pathways crucial for cancer cell survival and proliferation.
Data Presentation
Table 1: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| HCT116 (CRC) | This compound | 0.3[4] | - |
| Regorafenib | 5.2 | - | |
| This compound + Regorafenib | - | 0.6 (Synergism) | |
| SW480 (CRC) | This compound | 0.5 | - |
| Regorafenib | 8.1 | - | |
| This compound + Regorafenib | - | 0.5 (Synergism) | |
| Regorafenib-Resistant HCT116 | This compound | 0.4 | - |
| Regorafenib | >20 | - | |
| This compound + Regorafenib | - | 0.4 (Strong Synergism) |
Note: The CI values are hypothetical and should be determined experimentally. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition (Hypothetical Data from a Xenograft Model)
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| This compound (20 mg/kg) | 1050 ± 180 | 30 |
| Regorafenib (10 mg/kg) | 900 ± 200 | 40 |
| This compound (20 mg/kg) + Regorafenib (10 mg/kg) | 300 ± 90 | 80 |
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol is designed to assess the cytotoxic effects of this compound and Regorafenib, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
This compound (powder)
-
Regorafenib (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT, MTS, or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
CompuSyn software or similar for CI calculation
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and Regorafenib in DMSO.
-
Prepare serial dilutions of each drug and their combination in cell culture medium. For combination studies, a constant ratio design is recommended for Chou-Talalay analysis.[9][10][11][12][13]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug.
-
Use CompuSyn software to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.[9][10][11][12][13]
-
Western Blot Analysis of c-Myc and Downstream Effectors
This protocol is to confirm the mechanism of action of this compound by assessing the levels of c-Myc and related signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells as described in the cell viability protocol.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and Regorafenib combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells
-
Matrigel (optional)
-
This compound and Regorafenib for in vivo use
-
Vehicle solution
-
Calipers
-
Surgical tools for tumor excision
-
Formalin and paraffin for tissue processing
Protocol:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Treatment Administration:
-
Prepare drug formulations in a suitable vehicle.
-
Administer treatments according to the planned schedule and route (e.g., oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the maximum allowed size or at a pre-determined endpoint.
-
Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry. Snap-freeze the remaining tissue for other analyses.
-
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for the analysis of protein expression (e.g., c-Myc, Ki-67) in tumor tissues from the in vivo study.
Protocol:
-
Tissue Processing and Sectioning:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-c-Myc, anti-Ki-67) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Develop the signal using a DAB substrate.[16]
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
-
Conclusion
The combination of this compound and Regorafenib represents a promising therapeutic strategy to enhance the anti-tumor efficacy of Regorafenib, particularly in resistant tumors. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy, from in vitro synergy assessment to in vivo efficacy and biomarker analysis. Rigorous execution of these experiments will be crucial in validating the therapeutic potential of this novel combination and guiding its further development.
References
- 1. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scholars@Duke publication: Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model. [scholars.duke.edu]
- 6. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Usp28-IN-2 in Ubiquitin-Mediated Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-2 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing oncoproteins. By removing ubiquitin chains from its substrates, USP28 rescues them from proteasomal degradation, thereby promoting their oncogenic functions. A key substrate of USP28 is the transcription factor c-Myc, a potent oncoprotein frequently deregulated in a wide range of human cancers. This compound offers a valuable tool for investigating the role of USP28 in the ubiquitin-proteasome system and for exploring its therapeutic potential in cancers driven by the overexpression of proteins like c-Myc. These application notes provide detailed protocols for utilizing this compound to study its effects on c-Myc stability and cancer cell proliferation.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Selectivity | Reference |
| IC50 | 0.3 µM | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [1][2] |
Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Colony Formation | HCT116 (human colorectal cancer) | 17.5 µM | Inhibition of colony formation | [1] |
| Colony Formation | Ls174T (human colorectal cancer) | 15 µM | Inhibition of colony formation | [1] |
| c-Myc Degradation | Various cancer cell lines | 20-80 µM (24h treatment) | Down-regulation of c-Myc levels | [1] |
Signaling Pathway
The following diagram illustrates the role of USP28 in the c-Myc protein degradation pathway and the mechanism of action of this compound.
Caption: USP28 counteracts the ubiquitination of c-Myc, preventing its degradation. This compound inhibits USP28, leading to c-Myc degradation.
Experimental Protocols
Western Blot Analysis of c-Myc Protein Levels
This protocol describes how to assess the effect of this compound on the protein levels of its substrate, c-Myc.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of c-Myc levels after this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-USP28, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 20, 40, 60, 80 µM) and a vehicle control (DMSO) for 24 hours.[1]
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation and Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (anti-c-Myc, anti-USP28, and loading control) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Experimental Workflow:
Caption: Workflow for the colony formation assay to assess the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line (e.g., HCT116, Ls174T)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal Violet solution
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: a. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 15, 20 µM) or DMSO.[1]
-
Incubation: a. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: a. After the incubation period, wash the wells with PBS. b. Fix the colonies with methanol or 4% paraformaldehyde for 15 minutes. c. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Colony Counting: a. Gently wash the wells with water and allow them to air dry. b. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
In Vivo Ubiquitination Assay
This assay directly measures the ubiquitination status of c-Myc following treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for HA-tagged Ubiquitin and Flag-tagged c-Myc
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
MG132 (proteasome inhibitor)
-
Denaturing lysis buffer
-
Immunoprecipitation (IP) buffer
-
Anti-Flag antibody or beads
-
Protein A/G beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Transfection: a. Co-transfect cells with HA-Ubiquitin and Flag-c-Myc plasmids.
-
Treatment: a. 24 hours post-transfection, treat the cells with this compound or vehicle (DMSO) for 4-6 hours. b. Add MG132 (10 µM) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis under Denaturing Conditions: a. Lyse the cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions. b. Boil the lysates for 10 minutes.
-
Immunoprecipitation: a. Dilute the lysates with IP buffer to reduce the SDS concentration. b. Immunoprecipitate Flag-c-Myc using an anti-Flag antibody and Protein A/G beads overnight at 4°C.
-
Western Blotting: a. Wash the beads extensively. b. Elute the immunoprecipitated proteins by boiling in Laemmli buffer. c. Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated c-Myc.
Conclusion
This compound is a valuable chemical probe for elucidating the role of USP28 in cellular processes, particularly in the regulation of oncoprotein stability. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on c-Myc ubiquitination, degradation, and the subsequent impact on cancer cell proliferation. These studies can contribute to a deeper understanding of the therapeutic potential of targeting USP28 in cancer.
References
Application Notes and Protocols for High-Throughput Screening of Synergistic Drugs with Usp28-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28 (Ubiquitin Specific Peptidase 28) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. It plays a critical role in stabilizing a range of oncoproteins, including c-Myc, c-Jun, and Notch1, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[1][2][3][4][5][6][7][8] Inhibition of Usp28 leads to the degradation of these oncogenic drivers, making it an attractive strategy for cancer treatment.[1][6][9][10]
Usp28-IN-2 is a potent and selective inhibitor of Usp28 with a reported IC50 of 0.3 μM.[3] It has been shown to induce the degradation of c-Myc via the ubiquitin-proteasome system and exhibit cytotoxicity in cancer cells.[3] To enhance the therapeutic potential of Usp28 inhibition, combining this compound with other anti-cancer agents to achieve synergistic effects is a rational approach. Synergistic drug combinations can offer increased efficacy, reduced toxicity, and the potential to overcome drug resistance.[11][12]
These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify drugs that act synergistically with this compound. The protocols detailed below cover the experimental workflow from primary screening to data analysis and secondary validation.
Usp28 Signaling Pathway
Usp28 functions by removing ubiquitin chains from its substrate proteins, rescuing them from proteasomal degradation. This stabilization of oncoproteins drives several cancer-associated signaling pathways.
High-Throughput Screening Workflow
The high-throughput screening process is designed to systematically test a library of compounds in combination with this compound to identify synergistic interactions. The workflow consists of a primary screen, hit confirmation, and secondary validation assays.
Experimental Protocols
Protocol 1: Primary High-Throughput Combination Screen
This protocol outlines the primary screen to identify synergistic drug combinations with this compound.
1.1. Cell Line Selection and Culture:
-
Select a panel of cancer cell lines known to have high c-Myc expression or dependence, such as colorectal cancer (HCT116, Ls174T), lung squamous cell carcinoma, or triple-negative breast cancer cell lines.[3][13]
-
Culture cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
1.2. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Compound Library: Utilize a diverse compound library (e.g., approved oncology drugs, kinase inhibitors) pre-formatted in 384-well plates at a concentration of 10 mM in DMSO.
1.3. Assay Procedure (384-well format):
-
Cell Seeding: Seed the selected cancer cells into 384-well clear-bottom white plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium. Allow cells to attach overnight.
-
Compound Dispensing:
-
Using an acoustic liquid handler or a pin tool, dispense this compound and the library compounds into the assay plates in a dose-response matrix format. A common layout is a 6x6 or 8x8 matrix.
-
The final concentrations of this compound should span its IC50 (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
The library compounds can be tested at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include single-agent controls for both this compound and each library compound, as well as vehicle (DMSO) only controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Readout:
-
Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® 2.0) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
1.4. Data Analysis and Hit Selection:
-
Normalization: Normalize the raw luminescence data to the vehicle (DMSO) control (100% viability) and a positive control for cell death (e.g., high concentration of a cytotoxic agent, 0% viability).
-
Synergy Scoring:
-
Input the normalized dose-response matrix data into a synergy analysis software such as SynergyFinder.[14]
-
Calculate synergy scores using multiple models:
-
Highest Single Agent (HSA): Compares the combination effect to the highest effect of the individual drugs.
-
Loewe Additivity: Based on the dose-equivalence principle.
-
Bliss Independence: Assumes the two drugs act through independent mechanisms.
-
Zero Interaction Potency (ZIP): A model that combines elements of Loewe and Bliss.[14]
-
-
-
Hit Identification: Identify "hits" as compound combinations that consistently show significant synergy scores across multiple scoring models.
Protocol 2: Hit Confirmation and Secondary Validation
This protocol is for confirming the synergistic activity of hits from the primary screen and further characterizing their biological effects.
2.1. Hit Confirmation:
-
Re-test the selected hits from the primary screen using the same dose-response matrix format and cell viability assay to confirm the synergistic interaction.
2.2. Secondary Assays:
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay):
-
Seed cells and treat with the synergistic drug combination at their synergistic concentrations for 24-48 hours.
-
Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol to measure apoptosis induction.
-
A significant increase in caspase activity in the combination treatment compared to single agents indicates synergistic induction of apoptosis.
-
-
c-Myc Protein Level Analysis (Western Blot):
-
Treat cells with the synergistic drug combination for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the reduction in c-Myc levels. A greater reduction in the combination treatment indicates a synergistic effect on the target.[3]
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with the synergistic drug combination at low concentrations for 24 hours.
-
Remove the drugs and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies. A significant reduction in colony formation in the combination treatment demonstrates long-term synergistic anti-proliferative effects.[3]
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Primary HTS Data Summary for a Single Hit
| Cell Line | Library Compound | This compound Conc. (µM) | Library Cmpd Conc. (µM) | % Viability (Observed) | Synergy Score (Bliss) | Synergy Score (Loewe) | Synergy Score (ZIP) |
| HCT116 | Drug X | 0.3 | 1 | 35 | 15.2 | 12.8 | 14.5 |
| HCT116 | Drug X | 1 | 1 | 28 | 20.5 | 18.1 | 19.8 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Example of Secondary Assay Data Summary for a Confirmed Hit
| Assay | Cell Line | Treatment | Result | Fold Change vs. Control | p-value |
| Caspase-3/7 Activity | HCT116 | This compound (0.3 µM) | 150 RLU | 1.5 | <0.05 |
| Drug X (1 µM) | 120 RLU | 1.2 | <0.05 | ||
| Combination | 450 RLU | 4.5 | <0.001 | ||
| c-Myc Protein Level | HCT116 | This compound (0.3 µM) | 0.7 (rel. to control) | 0.7 | <0.05 |
| Drug X (1 µM) | 0.8 (rel. to control) | 0.8 | ns | ||
| Combination | 0.2 (rel. to control) | 0.2 | <0.001 | ||
| Colony Formation | HCT116 | This compound (0.1 µM) | 85 colonies | 0.85 | <0.05 |
| Drug X (0.5 µM) | 92 colonies | 0.92 | ns | ||
| Combination | 25 colonies | 0.25 | <0.001 |
Conclusion
This document provides a detailed guide for the high-throughput screening of synergistic drug combinations with the Usp28 inhibitor, this compound. By following these protocols, researchers can systematically identify and validate novel combination therapies that may offer significant advantages in the treatment of cancers dependent on Usp28 activity. The structured approach to data presentation and the use of multiple synergy scoring models will ensure robust and reliable identification of promising synergistic partners for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Response envelope analysis for quantitative evaluation of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Buy USP25 and 28 inhibitor AZ-2 | >98% [smolecule.com]
- 10. USP25 and 28 inhibitor AZ2 | USP25/USP28 inhibitor | Probechem Biochemicals [probechem.com]
- 11. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Note: Identification of Usp28-IN-2 Protein Interactions Using Quantitative Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for identifying the protein interaction partners of the novel inhibitor Usp28-IN-2 with its target, the deubiquitinase USP28. By employing an affinity purification-mass spectrometry (AP-MS) workflow, researchers can elucidate the on-target and potential off-target effects of this compound, offering critical insights into its mechanism of action. The described methodology is designed for researchers, scientists, and drug development professionals investigating USP28-related signaling pathways and therapeutic interventions.
Introduction
Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and oncogenesis.[1][2] USP28 stabilizes a range of oncoproteins and tumor suppressors by removing ubiquitin chains, thereby preventing their proteasomal degradation. Key substrates of USP28 include the proto-oncoprotein c-Myc, the signaling molecule Notch1, and components of the DNA damage response pathway such as 53BP1 and Chk2.[3][4][5][6][7] Given its significant role in cancer, USP28 has emerged as a promising therapeutic target.
This compound is a novel, potent, and selective small molecule inhibitor of USP28. To understand its therapeutic potential and possible side effects, it is essential to characterize its impact on the USP28 interactome. This application note details an affinity purification-mass spectrometry (AP-MS) protocol to identify proteins that interact with USP28 in the presence and absence of this compound. This approach allows for the quantitative analysis of changes in protein-protein interactions induced by the inhibitor, providing a deeper understanding of its cellular effects.
Data Presentation
The following table summarizes hypothetical quantitative proteomics data from an AP-MS experiment designed to identify proteins differentially interacting with USP28 upon treatment with this compound. The data is presented as fold change in protein abundance in the this compound treated sample versus a vehicle control, with corresponding p-values to indicate statistical significance.
| Protein | Gene | Fold Change (this compound / Vehicle) | p-value | Putative Role in USP28 Pathway |
| Myc | MYC | -3.5 | 0.001 | Substrate (destabilized) |
| F-box/WD repeat-containing protein 7 | FBXW7 | -2.8 | 0.005 | E3 ligase for Myc, interaction with USP28 disrupted |
| Notch homolog 1, translocation-associated | NOTCH1 | -3.1 | 0.003 | Substrate (destabilized) |
| Tumor protein p53-binding protein 1 | TP53BP1 | -1.5 | 0.045 | DNA damage response, interaction with USP28 diminished |
| Checkpoint kinase 2 | CHEK2 | -1.8 | 0.030 | DNA damage response, interaction with USP28 diminished |
| Tumor suppressor p53 | TP53 | -1.2 | 0.05 | DNA damage response, stabilized by USP28 |
Experimental Protocols
Cell Culture and Treatment
-
Culture human colorectal cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 15 cm plates and grow to 80-90% confluency.
-
Treat the cells with either 10 µM this compound (treatment group) or DMSO (vehicle control) for 6 hours.
Cell Lysis
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold lysis buffer per 15 cm plate. A recommended lysis buffer is 20 mM HEPES-KOH (pH 7.4), 110 mM potassium phosphate, 2 mM MgCl2, 0.1% Tween-20, 150 mM NaCl, supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
Affinity Purification
-
For each immunoprecipitation (IP), use 2-5 mg of total protein from the clarified lysate.
-
Add 5 µg of anti-USP28 antibody to the lysate and incubate for 4 hours at 4°C with gentle rotation.
-
Add 50 µL of pre-washed Protein A/G magnetic beads to each IP sample and incubate for another 2 hours at 4°C with gentle rotation.
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of ice-cold wash buffer (lysis buffer without detergents).
On-Bead Digestion
-
After the final wash, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add 5 mM dithiothreitol (DTT) and incubate at 60°C for 30 minutes to reduce the proteins.
-
Cool the samples to room temperature and add 20 mM iodoacetamide (IAA) to alkylate the proteins. Incubate for 30 minutes in the dark.
-
Add 1 µg of sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
To stop the digestion, acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.5%.
-
Centrifuge the samples and collect the supernatant containing the digested peptides.
Mass Spectrometry and Data Analysis
-
Desalt the peptide samples using C18 StageTips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
Search the raw data against a human protein database using a search engine like MaxQuant or Sequest.
-
Perform label-free quantification (LFQ) to compare the abundance of proteins between the this compound treated and vehicle control samples.
-
Filter the results to identify proteins with a significant fold change and a low p-value.
Mandatory Visualization
Caption: Experimental workflow for identifying this compound protein interactions.
Caption: USP28 signaling pathways and the effect of this compound.
References
- 1. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Reactome | USP28 deubiquitinates CLSPN and MYC [reactome.org]
- 5. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 6. Deubiquitinating c-Myc: USP36 steps up in the nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumor Regression with Usp28-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of tumor regression following treatment with Usp28-IN-2, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 28 (USP28). By destabilizing key oncoproteins, this compound presents a promising therapeutic strategy for various cancers, particularly those driven by c-Myc, c-Jun, and ΔNp63.[1][2]
Introduction
Ubiquitin Specific Peptidase 28 (USP28) is a deubiquitinating enzyme that plays a critical role in oncogenesis by preventing the proteasomal degradation of several key oncoproteins.[3][4] USP28 removes ubiquitin chains from substrates such as the transcription factors c-Myc, c-Jun, and the master regulator of squamous cell identity, ΔNp63.[1][5] This stabilization of oncoproteins promotes uncontrolled cell proliferation and tumor growth.
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of USP28. By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of its oncoprotein substrates, leading to cell cycle arrest, apoptosis, and ultimately, tumor regression.[2] These application notes detail the in vivo use of this compound and the imaging protocols to monitor its therapeutic efficacy.
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition with this compound Treatment (Representative Data)
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 550 ± 50 | 900 ± 70 | - |
| This compound (50 mg/kg) | 100 ± 14 | 180 ± 25 | 300 ± 40 | 450 ± 55 | 50% |
| This compound (100 mg/kg) | 100 ± 16 | 120 ± 20 | 150 ± 28 | 180 ± 35 | 80% |
*Tumor Growth Inhibition
Table 2: Biomarker Modulation in Tumor Xenografts Following this compound Treatment
| Biomarker | Vehicle Control (Relative Expression) | This compound (100 mg/kg) (Relative Expression) | p-value |
| c-Myc | 1.0 | 0.25 ± 0.05 | <0.01 |
| c-Jun | 1.0 | 0.30 ± 0.08 | <0.01 |
| ΔNp63 | 1.0 | 0.20 ± 0.06 | <0.01 |
| Ki-67 | 1.0 | 0.40 ± 0.10 | <0.05 |
| Cleaved Caspase-3 | 1.0 | 3.5 ± 0.8 | <0.01 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
Cell Culture and Generation of Luciferase-Expressing Stable Cell Lines
This protocol describes the generation of cancer cell lines that stably express luciferase for bioluminescence imaging.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460 for lung cancer, FaDu for head and neck squamous cell carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lentiviral vector encoding luciferase (e.g., pLenti-CMV-Luc2-Blast)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral luciferase vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Cancer Cells:
-
Plate the target cancer cells at 50-60% confluency.
-
Add the viral supernatant to the cells in the presence of Polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24 hours, add the appropriate selection antibiotic (e.g., Puromycin at 1-10 µg/mL, determine the optimal concentration with a kill curve).
-
Maintain the cells under selection pressure until non-transduced cells are eliminated.
-
Expand the stable luciferase-expressing cell population.
-
Confirm luciferase expression and activity using an in vitro luciferase assay.
-
In Vivo Xenograft Tumor Model and this compound Treatment
This protocol details the establishment of subcutaneous tumor xenografts in mice and the administration of this compound.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Luciferase-expressing cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest the luciferase-expressing cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the vehicle solution.
-
Administer this compound or vehicle control to the respective groups via oral gavage or intraperitoneal injection at the desired dose and schedule (e.g., 100 mg/kg, once daily).
-
Monitor the body weight and general health of the mice throughout the study.
-
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the procedure for non-invasive imaging of tumor burden using bioluminescence.[3][6][7]
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum)
-
D-Luciferin potassium salt
-
Sterile PBS
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Preparation of D-Luciferin:
-
Prepare a stock solution of D-Luciferin at 15 mg/mL in sterile PBS.
-
Filter-sterilize the solution and protect it from light.
-
-
Imaging Procedure:
-
Anesthetize the mice using isoflurane.
-
Intraperitoneally inject each mouse with D-Luciferin at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the anesthetized mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
Use the accompanying software to quantify the bioluminescent signal from the tumor region of interest (ROI). The signal is typically expressed in photons/second/cm²/steradian.
-
Repeat imaging at regular intervals (e.g., once or twice a week) to monitor tumor regression.
-
Experimental Workflow
The following diagram provides a visual representation of the complete experimental workflow.
Caption: Experimental workflow for this compound efficacy.
References
- 1. USP28 protects development of inflammation in mouse intestine by regulating STAT5 phosphorylation and IL22 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo bioluminescence imaging of locally disseminated colon carcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology.labcorp.com [oncology.labcorp.com]
Pharmacokinetic and pharmacodynamic analysis of Usp28-IN-2
For Research Use Only
Introduction
Usp28-IN-2 is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme implicated in various oncogenic pathways. USP28 plays a critical role in stabilizing oncoproteins such as c-Myc, making it an attractive target for cancer therapy. These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (USP28) | 0.3 µM | Enzymatic Assay | [1] |
| Selectivity | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | Enzymatic Assays | [1] |
| Cytotoxicity (HCT116) | IC50 ~17.5 µM (Colony Formation) | Human colorectal cancer cells | [1] |
| Cytotoxicity (Ls174T) | IC50 ~15 µM (Colony Formation) | Human colorectal cancer cells | [1] |
| c-Myc Downregulation | Dose-dependent | HCT116 cells (20-80 µM, 24h) | [1] |
In Vivo Data (Representative for USP28 Inhibitors)
No specific in vivo pharmacokinetic data for this compound is currently available in the public domain. The following table provides representative data for a similar USP28 inhibitor, CT1113, to guide experimental design.
| Parameter | Value | Species | Dosing | Reference |
| Dose | 20 mg/kg | NCG mice | Twice daily oral gavage | |
| Efficacy | Significant suppression of tumorigenesis | Raji cell xenograft model | 20 mg/kg, twice daily |
Signaling Pathway
The ubiquitin-proteasome system is a critical regulator of protein stability. The E3 ubiquitin ligase FBW7 targets several oncoproteins, including c-Myc, for ubiquitination and subsequent proteasomal degradation. USP28 counteracts this process by deubiquitinating these substrates, leading to their stabilization and accumulation, which promotes tumor growth. This compound inhibits the enzymatic activity of USP28, thereby promoting the degradation of oncoproteins like c-Myc.
Caption: Usp28 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro USP28 Enzymatic Assay
This protocol is for determining the in vitro potency of this compound against purified USP28 enzyme.
Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Plate reader with fluorescence detection (Ex/Em = 485/535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of USP28 enzyme solution (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of ubiquitin-rhodamine 110 substrate (final concentration ~50 nM).
-
Immediately measure the fluorescence intensity every minute for 30-60 minutes using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Colony Formation)
This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
HCT116 or Ls174T cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116, MEM for Ls174T, with 10% FBS)
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 17.5, 20 µM) in complete growth medium.
-
Incubate the plates for 7-14 days, replacing the medium with fresh this compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
Western Blot for c-Myc Downregulation
This protocol is to determine the effect of this compound on the protein levels of its downstream target, c-Myc.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the c-Myc levels to the loading control (GAPDH).
Caption: A streamlined workflow for Western blot analysis.
In Vivo Tumor Xenograft Study (Representative Protocol)
This protocol provides a general framework for assessing the in vivo efficacy of a USP28 inhibitor. Note: This is a representative protocol and may need optimization for this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., NCG or athymic nude)
-
Cancer cell line (e.g., Raji for hematological malignancy, or a relevant solid tumor line)
-
Matrigel (for subcutaneous models)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Acclimatize animals for at least one week before the study begins.
-
Inject cancer cells subcutaneously (e.g., 1-5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse. For intravenous models, inject cells into the tail vein.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, twice daily) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
At the end of the study (e.g., when tumors in the control group reach the maximum allowed size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
Caption: General workflow for an in vivo xenograft study.
References
Troubleshooting & Optimization
Optimizing Usp28-IN-2 concentration for in vitro experiments
Welcome to the technical support center for Usp28-IN-2. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers and scientists effectively use this inhibitor in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific substrate proteins, thereby rescuing them from degradation by the proteasome.[1][2] Key oncogenic substrates of USP28 include c-Myc, NOTCH1, and c-JUN.[3][4] By inhibiting the enzymatic activity of USP28, this compound promotes the ubiquitination and subsequent degradation of these proteins, leading to reduced cancer cell proliferation and survival.[1][5]
Q2: What is the recommended starting concentration for this compound in an in vitro experiment?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on published data, a good starting point for a dose-response experiment is a range from 1 µM to 50 µM. The reported IC50 value for this compound is 0.3 µM in enzymatic assays.[5] For cellular assays, concentrations between 15 µM and 80 µM have been used to observe effects on colony formation and c-Myc levels.[5] Always perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q4: Which cancer cell lines are most sensitive to this compound?
A4: Sensitivity to this compound is often correlated with a cell line's dependence on USP28 substrates for survival and proliferation. Cancers with high levels of c-Myc, such as colorectal cancer (e.g., HCT116, Ls174T) and squamous cell carcinomas, are often sensitive to USP28 inhibition.[4][5] It is also effective in certain models of Burkitt Lymphoma and non-small cell lung cancer.[6][7]
Data Summary Tables
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Target | USP28 | [5] |
| IC50 | 0.3 µM | [5] |
| Molecular Formula | C23H20Cl2N2O3S | [5] |
| Molecular Weight | 475.39 | [5] |
Table 2: Example Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect | Reference |
| c-Myc Degradation | Ls174T, HCT116 | 20 µM - 80 µM | 24 hours | Dose-dependent decrease in c-Myc levels | [5] |
| Colony Formation | Ls174T | 15 µM | 3 days | Inhibition of colony formation | [5] |
| Colony Formation | HCT116 | 17.5 µM | 3 days | Inhibition of colony formation | [5] |
| Apoptosis Induction | Raji, Daudi | Not Specified | Not Specified | Decreased viability, induced apoptosis | [6] |
Visualized Pathways and Workflows
Caption: Mechanism of this compound action on the c-Myc signaling pathway.
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Usp28-IN-2 solubility and stability in cell culture media
Welcome to the technical support center for Usp28-IN-2. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of this compound in cell culture media, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 28 (USP28) with an IC50 of 0.3 μM.[1] Its primary mechanism of action is the inhibition of USP28's deubiquitinase activity. USP28 is known to stabilize various oncoproteins by removing ubiquitin chains, thereby preventing their proteasomal degradation. A key target of USP28 is the proto-oncoprotein c-Myc. By inhibiting USP28, this compound promotes the degradation of c-Myc, leading to anti-proliferative and cytotoxic effects in cancer cells.[1]
Q2: What are the recommended concentrations of this compound for cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. For colony formation assays in human colorectal cancer cell lines HCT116 and Ls174T, concentrations of 17.5 μM and 15 μM, respectively, have been used for a 3-day incubation period.[1] For c-Myc downregulation studies, a concentration range of 20-80 μM for 24 hours has been shown to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound stock solutions?
Solubility and Stability in Cell Culture Media
The solubility and stability of this compound in cell culture media are critical for obtaining reliable and reproducible experimental results. Precipitation of the compound can lead to a decrease in its effective concentration and may cause cellular stress, leading to artifacts.
Solubility Data:
Quantitative solubility data for this compound in specific cell culture media such as DMEM and RPMI-1640 is not publicly available. It is highly recommended that researchers determine the empirical solubility in their specific media and under their experimental conditions.
Stability Profile:
The stability of this compound in aqueous cell culture media at 37°C in a 5% CO2 incubator has not been formally reported. As with any small molecule inhibitor, it is possible that the compound may degrade over longer incubation periods. For long-term experiments, it may be necessary to replenish the media with fresh inhibitor at regular intervals.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium
This protocol provides a general method to assess the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your cell culture medium.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the tubes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method like spectrophotometry (if the compound has a chromophore) or HPLC.
-
The highest concentration that shows no precipitation and where the measured concentration in the supernatant matches the nominal concentration is considered the soluble concentration.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to evaluate the stability of this compound over time under cell culture conditions.
Materials:
-
This compound stock solution in DMSO
-
Your chosen cell culture medium
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at a concentration below its determined solubility limit.
-
Dispense the solution into sterile culture plates or tubes.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Analyze the concentration of intact this compound in each aliquot using HPLC or LC-MS.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium | The concentration of this compound exceeds its solubility in the medium. The final DMSO concentration is too high, causing the compound to crash out. The medium components (e.g., serum proteins) interact with the compound. | Perform a solubility test to determine the maximum soluble concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent or unexpected experimental results | Degradation of this compound during long incubation times. Adsorption of the compound to plasticware. Off-target effects of the inhibitor. | Assess the stability of this compound in your media over the course of your experiment and replenish if necessary. Consider using low-binding plasticware. Include appropriate controls, such as a negative control compound and cells with USP28 knockdown/knockout, to confirm on-target effects. |
| Cell toxicity at low concentrations | The cell line is particularly sensitive to this compound or the solvent (DMSO). | Perform a dose-response curve to determine the cytotoxic threshold. Ensure the final DMSO concentration is not exceeding tolerated levels for your specific cell line. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: USP28-mediated stabilization of c-MYC.
Caption: Role of USP28 in the 53BP1-mediated DNA Damage Response.
Caption: General experimental workflow for using this compound.
References
Mitigating Off-Target Effects of Usp28-IN-2: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using Usp28-IN-2 in their experiments. The focus is on understanding and mitigating the off-target effects of this inhibitor to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a potent inhibitor of Ubiquitin Specific Peptidase 28 (USP28) with an IC50 of 0.3 µM.[1] Its primary on-target effect is the inhibition of USP28's deubiquitinase activity. This leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates. A key and well-characterized substrate of USP28 is the oncoprotein c-Myc.[1][2][3] Therefore, a primary consequence of USP28 inhibition by this compound is the downregulation of c-Myc protein levels.[1]
Q2: What are the known or potential off-target effects of this compound?
While this compound has shown high selectivity over several other deubiquitinases (USP2, USP7, USP8, USP9x, UCHL3, and UCHL5), a significant potential off-target effect is the inhibition of USP25.[1] USP25 is the closest homolog to USP28, and other USP28 inhibitors like AZ1, Vismodegib, and FT206 have been shown to inhibit both enzymes.[4][5][6][7] This is due to a highly conserved inhibitor binding pocket between USP28 and USP25.[6][7] Therefore, it is crucial to consider that observed phenotypes when using this compound may be due to the inhibition of USP25 or a combination of both USP28 and USP25 inhibition.
Q3: USP28 is described as both an oncogene and a tumor suppressor. How can this impact my experiments?
The dual role of USP28 is a critical consideration for interpreting experimental outcomes.
-
Oncogenic Role: In many cancers, particularly squamous cell carcinomas, USP28 acts as an oncoprotein by stabilizing oncogenic transcription factors like c-MYC, c-JUN, NOTCH1, and ΔNp63.[8][9][10] Inhibition of USP28 in these contexts would be expected to reduce tumor growth.[8]
-
Tumor Suppressor Role: Conversely, USP28 can also stabilize tumor suppressor proteins such as p53 and CHK2, playing a role in DNA damage response and maintaining genomic stability.[8][9][10] In cells with functional p53, USP28 inhibition could potentially impair these tumor-suppressive functions.
The ultimate effect of this compound will be highly dependent on the genetic background of the cells being studied.
Q4: How can I be confident that my observed phenotype is due to USP28 inhibition and not an off-target effect?
Several experimental strategies can be employed to increase confidence in the on-target activity of this compound:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., c-Myc degradation) to minimize potential off-target effects.
-
Orthogonal Approaches: Use a structurally unrelated USP28 inhibitor to see if it phenocopies the effects of this compound. However, be aware that many current USP28 inhibitors also target USP25.[6]
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete USP28 and see if this recapitulates the phenotype observed with this compound.[11][12]
-
Rescue Experiments: To confirm that the effect is due to the loss of USP28 function, perform a rescue experiment by re-expressing a USP28 construct (ideally one that is resistant to the siRNA/shRNA or inhibitor) in the USP28-depleted cells and observe if the original phenotype is reversed.[12]
-
USP25 Depletion: To investigate the potential contribution of USP25 inhibition, perform experiments where USP25 is genetically depleted and compare the phenotype to that of this compound treatment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No effect on c-Myc levels after this compound treatment. | 1. Inhibitor instability or inactivity.2. Cell line is not dependent on USP28 for c-Myc stability.3. Insufficient inhibitor concentration or treatment time. | 1. Verify the integrity and proper storage of this compound.2. Confirm USP28 expression in your cell line (e.g., via Western blot or qPCR).3. Perform a dose-response and time-course experiment to determine the optimal conditions for c-Myc degradation in your specific cell line.[1] |
| Cell death is observed, but it does not correlate with c-Myc degradation. | 1. Off-target toxicity.2. Inhibition of USP28's tumor-suppressive functions (e.g., destabilization of p53 or CHK2).3. Inhibition of USP25. | 1. Perform a cell viability assay with a USP28 knockout/knockdown cell line to see if they are resistant to the inhibitor.[11]2. Assess the levels and activity of other USP28 substrates like p53 and CHK2.[8][10]3. Use siRNA to deplete USP25 and assess if this phenocopies the effect of the inhibitor. |
| Unexpected or contradictory results in different cell lines. | The cellular context, including the status of p53 and the dependence on various oncogenic pathways, dictates the outcome of USP28 inhibition. | 1. Characterize the p53 status of your cell lines.2. Evaluate the expression levels of key USP28 substrates (c-Myc, ΔNp63, p53, etc.) in each cell line.3. Consider that in some contexts, USP28 may act as a tumor suppressor, and its inhibition could have unexpected pro-tumorigenic effects.[8][9] |
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 / EC50 | Reference |
| This compound | USP28 | IC50 = 0.3 µM | [1] |
| AZ1 | USP28 / USP25 | USP28 IC50 = 1.76 ± 0.13 μMUSP25 IC50 = 1.08 ± 0.06 μM | [7] |
| Vismodegib | USP28 / USP25 | USP28 IC50 = 3.51 ± 0.12 μMUSP25 IC50 = 2.92 ± 0.29 μM | [7] |
| FT206 | USP28 / USP25 | USP28 IC50 = 0.15 ± 0.06 μMUSP25 IC50 = 1.01 ± 0.21 μM | [7] |
Key Signaling Pathways and Experimental Workflows
Caption: Oncogenic signaling pathways regulated by USP28.
Caption: Tumor suppressive signaling pathways regulated by USP28.
Caption: Experimental workflow for validating on-target effects.
Detailed Experimental Protocols
Protocol 1: Western Blot for c-Myc Degradation
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Validating On-Target Effects using siRNA
-
siRNA Transfection: Transfect cells with a validated siRNA targeting USP28 and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate cells for 48-72 hours to allow for target gene knockdown.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm USP28 knockdown by Western blot or qPCR.
-
Phenotypic Assay: In parallel, treat a set of the transfected cells with this compound or vehicle control and perform the desired phenotypic assay (e.g., cell viability, proliferation, or apoptosis assay).
-
Analysis: Compare the phenotype of USP28 knockdown cells to that of cells treated with this compound. A similar phenotype provides evidence for on-target activity.
Protocol 3: CRISPR/Cas9-Mediated Knockout for Target Validation
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting a critical exon of the USP28 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the target cells. Select for successfully transfected cells (e.g., using puromycin or FACS for a fluorescent marker).
-
Clonal Isolation and Expansion: Isolate single cells and expand them to generate clonal populations.
-
Knockout Validation: Screen individual clones for USP28 knockout by Western blot and confirm the mutation by Sanger sequencing of the targeted genomic region.
-
Phenotypic Characterization: Use the validated USP28 knockout clones and parental control cells in your experiments. Treat these cells with this compound. If the knockout cells are resistant to the inhibitor's effects, it strongly suggests the inhibitor acts on-target.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 3. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. embopress.org [embopress.org]
- 8. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Usp28-IN-2 dose-response curves accurately
Welcome to the technical support center for Usp28-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate interpretation of dose-response curves and to troubleshoot common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme (DUB). USP28 plays a crucial role in cell signaling by removing ubiquitin tags from specific protein substrates, thereby saving them from proteasomal degradation. A key substrate of USP28 is the oncoprotein c-Myc.[1] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to decreased cell proliferation in cancer cells that are dependent on c-Myc signaling.[2]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.3 µM in biochemical assays. However, the effective concentration in cell-based assays may vary depending on the cell line, treatment duration, and experimental conditions.
Q3: What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the effects of USP28 inhibition on cell viability, proliferation, and signaling pathways. It is often used in cell lines where c-Myc is a known driver of tumorigenesis, such as certain colorectal and lung cancer cell lines.[2] It can also be used to investigate the role of USP28 in other cellular processes like the DNA damage response.[3]
Q4: Does this compound have any known off-target effects?
While this compound is reported to be highly selective, some USP28 inhibitors have shown cross-reactivity with USP25, its closest homolog.[4][5] It is important to consider this potential off-target activity when interpreting experimental results. Researchers can use techniques like siRNA-mediated knockdown of USP28 and USP25 to confirm that the observed phenotype is on-target.
Troubleshooting Dose-Response Curves
Accurate interpretation of dose-response curves is critical for determining the potency and efficacy of this compound. Below are common issues and troubleshooting steps.
Issue 1: Higher than expected IC50 value
If your experimentally determined IC50 value is significantly higher than the reported 0.3 µM, consider the following:
-
Cell Line Variability: Different cell lines can have varying levels of USP28 expression and c-Myc dependency, affecting their sensitivity to the inhibitor.
-
Compound Stability: Ensure the inhibitor has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Duration: The incubation time with the inhibitor can influence the IC50. A 72-hour incubation is a common starting point for cell viability assays.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in the results. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.
Issue 2: Shallow Dose-Response Curve
A shallow curve, where a large change in inhibitor concentration results in a small change in response, may indicate:
-
Partial Inhibition: The inhibitor may only be partially blocking the enzyme's activity, even at high concentrations.
-
Compensatory Mechanisms: Cells may activate other signaling pathways to compensate for the inhibition of USP28.
-
Off-Target Effects: At higher concentrations, off-target effects could be influencing the readout, masking the specific effect of USP28 inhibition.
Issue 3: Inconsistent or Non-Reproducible Results
Variability between experiments is a common challenge. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, inhibitor preparation, and incubation times, are consistent.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and positive and negative controls where applicable.
-
Use a Stable Cell Line: Ensure the cell line used is genetically stable and not prone to phenotypic drift over multiple passages.
Quantitative Data Summary
| Parameter | Value/Range | Cell Line(s) | Reference |
| IC50 (Biochemical) | ~0.3 µM | - | N/A |
| Effective Concentration (c-Myc Degradation) | 20-80 µM (24h) | HCT116, Ls174T | N/A |
| Effective Concentration (Colony Formation) | 15-17.5 µM (3d) | HCT116, Ls174T | N/A |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures and should be optimized for your specific cell line.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: c-Myc Degradation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on c-Myc protein levels.[1][2]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using image analysis software and normalize the c-Myc signal to the loading control.
Visualizations
Caption: USP28 signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for this compound dose-response experiments.
References
- 1. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. USP28 controls SREBP2 and the mevalonate pathway to drive tumour growth in squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
Technical Support Center: Usp28-IN-2 and Other Usp28 Inhibitors
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Usp28 inhibitors. While the query specifically mentioned "Usp28-IN-2," publicly available information on a molecule with this exact name is limited. Therefore, this guide offers troubleshooting advice applicable to Usp28 inhibitors in general, using data from known inhibitors such as AZ1 and FT206 as examples. The principles and protocols outlined here are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving consistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Usp28 inhibitors?
A1: Usp28 inhibitors are small molecules designed to block the enzymatic activity of Ubiquitin-Specific Protease 28 (USP28).[1] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific protein substrates, thereby preventing their degradation by the proteasome.[1] A key substrate of USP28 is the oncoprotein c-Myc.[1][2] By inhibiting USP28, these compounds promote the ubiquitination and subsequent degradation of c-Myc, leading to the disruption of oncogenic signaling pathways and impeding cancer cell growth and survival.[1][3][4]
Q2: What are the known off-target effects of Usp28 inhibitors?
A2: A significant off-target effect of many Usp28 inhibitors is the concurrent inhibition of Usp25, a closely related deubiquitinating enzyme.[3][4][5][6] This is due to the high structural similarity in the inhibitor-binding sites of USP28 and USP25.[5][6] For instance, the inhibitor AZ1 shows nearly equal potency for both USP28 and USP25. FT206, another inhibitor, also displays cross-reactivity with USP25, although it is moderately more selective for USP28.[5][6] Researchers should be aware of this dual specificity when interpreting experimental results. Some inhibitors, like Vismodegib, were initially developed as inhibitors of the Hedgehog signaling pathway and were later identified as Usp28 inhibitors.[7][8]
Q3: How should I store and handle Usp28 inhibitors?
A3: For long-term storage, it is generally recommended to store Usp28 inhibitors as a solid at -20°C or -80°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[9] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide
Inconsistent Cell Viability Assay Results
Q4: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A4: Inconsistent IC50 values in cell viability assays can arise from several factors:
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to optimize and maintain a consistent cell seeding density for all experiments.[10]
-
Compound Stability: Ensure that your stock solution of this compound is stable and has not undergone degradation. Prepare fresh dilutions from a reliable stock for each experiment.
-
Assay-Specific Issues: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence results.[11][12] Some compounds may interfere with the assay reagents. Consider using an orthogonal assay to confirm your findings.[13]
-
Cell Line Integrity: Verify the identity and health of your cell line. Mycoplasma contamination or genetic drift can alter cellular responses to inhibitors.
Western Blotting Issues
Q5: I am not observing a decrease in c-Myc protein levels after treating cells with this compound. What should I check?
A5: If you are not seeing the expected decrease in c-Myc levels, consider the following:
-
Treatment Conditions: Optimize the concentration and duration of the inhibitor treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing c-Myc degradation.[3][4]
-
Antibody Quality: Ensure your primary antibody against c-Myc is specific and validated for Western blotting. Use a positive control to confirm antibody performance.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
-
Proteasome Inhibition: As a positive control for c-Myc degradation, you can co-treat cells with a proteasome inhibitor like MG132. This should lead to an accumulation of ubiquitinated c-Myc.[14]
-
Cellular Context: The effect of Usp28 inhibition on c-Myc stability can be cell-type dependent. Ensure that the cell line you are using expresses both USP28 and has a functional ubiquitin-proteasome system for c-Myc degradation.
Q6: I am seeing multiple bands for Usp28 in my Western blot. Is this normal?
A6: The presence of multiple bands for Usp28 could be due to post-translational modifications, alternative splicing, or non-specific antibody binding. To troubleshoot this:
-
Consult the Antibody Datasheet: Check the manufacturer's information for expected band sizes and potential cross-reactivities.
-
Use a Positive Control: Use a lysate from cells overexpressing Usp28 to identify the correct band.
-
Optimize Antibody Dilution: Titrate your primary antibody to reduce non-specific binding.
-
Improve Washing Steps: Increase the number and duration of wash steps after antibody incubation to minimize background signal.
Quantitative Data
Table 1: IC50 Values of Known Usp28 Inhibitors
| Inhibitor | Target(s) | IC50 (USP28) | IC50 (USP25) | Cell Line | Reference |
| AZ1 | USP28/USP25 | 0.6 µM | 0.7 µM | N/A (Biochemical assay) | |
| FT206 | USP28/USP25 | 0.15 µM | 1.01 µM | N/A (Biochemical assay) | [5][6][15] |
| Vismodegib | USP28/USP25 | 4.41 µM | N/A | N/A (Biochemical assay) | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Usp28 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for c-Myc
-
Cell Lysis: After treatment with the Usp28 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: Usp28 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [no.promega.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Impact of serum concentration on Usp28-IN-2 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Usp28-IN-2, a potent inhibitor of the deubiquitinase USP28.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the deubiquitinase USP28. USP28 is responsible for removing ubiquitin chains from specific protein substrates, thereby preventing their degradation by the proteasome. By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of oncogenic proteins that are stabilized by USP28, such as the transcription factor c-Myc. This leads to the disruption of oncogenic signaling pathways and can impede the growth and survival of cancer cells.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.3 µM against USP28 in biochemical assays. It demonstrates high selectivity over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. Another USP28 inhibitor, USP28-IN-4, has a reported IC50 of 0.04 µM.[1]
Q3: How does serum concentration in cell culture media affect the apparent activity of this compound?
A3: The presence of serum in cell culture media can significantly decrease the apparent activity of this compound. This is due to the "free drug hypothesis," which posits that only the unbound fraction of a drug is able to interact with its target and exert a biological effect. Serum contains abundant proteins, most notably albumin, which can bind to small molecule inhibitors like this compound. This binding sequesters the inhibitor, reducing its free concentration and thus its availability to inhibit USP28 within the cells. Consequently, a higher total concentration of this compound is required to achieve the same level of target inhibition in the presence of serum compared to serum-free conditions. This phenomenon is often observed as an "IC50 shift," where the measured IC50 value increases with higher serum concentrations.
Q4: What are the primary applications of this compound in research?
A4: this compound is primarily used as a research tool to investigate the cellular functions of USP28. Its applications include studying the role of USP28 in cancer cell proliferation, DNA damage response, and the regulation of oncogenic signaling pathways. By down-regulating the cellular levels of c-Myc, this compound can be used to explore the therapeutic potential of targeting the USP28/c-Myc axis in various cancers, such as colorectal cancer. It has also been shown to enhance the sensitivity of colorectal cancer cells to other therapeutic agents like Regorafenib.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.
-
Possible Cause 1: Serum Protein Binding.
-
Explanation: As detailed in the FAQ, serum proteins bind to this compound, reducing its free concentration and apparent potency.
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform an IC50 shift assay by testing the activity of this compound in parallel experiments with varying concentrations of fetal bovine serum (FBS) or bovine serum albumin (BSA) (e.g., 0%, 1%, 5%, 10%). This will help you determine the magnitude of the serum-induced IC50 shift.
-
Reduce Serum Concentration: If experimentally feasible, reduce the serum concentration in your cell culture medium during the inhibitor treatment period. However, be mindful of potential effects on cell health and viability.
-
Use Serum-Free Medium: For short-term experiments, consider using a serum-free or serum-reduced medium if your cell line can tolerate it.
-
Report Serum Conditions: Always report the serum concentration used in your experiments to ensure reproducibility.
-
-
-
Possible Cause 2: Cell Density and Proliferation Rate.
-
Explanation: The number of cells and their rate of division can influence the apparent potency of an anti-proliferative agent.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your assays.
-
Standardize Incubation Times: Use a consistent incubation time for all experiments.
-
-
-
Possible Cause 3: Compound Stability.
-
Explanation: this compound may degrade over time in aqueous solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Proper Storage: Store stock solutions at -80°C and working solutions at -20°C for short-term storage, protected from light.
-
-
Issue 2: High background signal in a deubiquitinase (DUB) activity assay.
-
Possible Cause 1: Contaminated Reagents.
-
Explanation: Microbial or chemical contamination in buffers or enzyme preparations can lead to a high background signal.
-
Troubleshooting Steps:
-
Use Sterile Technique: Ensure all buffers and reagents are prepared using sterile techniques and nuclease-free water.
-
Filter Buffers: Filter all buffers through a 0.22 µm filter before use.
-
-
-
Possible Cause 2: Autofluorescence of the Inhibitor.
-
Explanation: The inhibitor itself might possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Include a control well with only the inhibitor in the assay buffer to measure its intrinsic fluorescence. Subtract this background from your experimental wells.
-
-
-
Possible Cause 3: Non-specific Enzyme Activity.
-
Explanation: Other proteases in a crude enzyme preparation could cleave the fluorescent substrate.
-
Troubleshooting Steps:
-
Use Highly Purified Enzyme: Ensure the purity of your recombinant USP28 enzyme.
-
Include a "No Enzyme" Control: A control without the USP28 enzyme will reveal any substrate degradation independent of USP28 activity.
-
-
Quantitative Data
The following table illustrates the expected impact of serum concentration on the IC50 of a typical small molecule inhibitor like this compound. Please note that these are representative values and the actual IC50 shift should be determined experimentally for your specific assay conditions.
| Serum Concentration (% v/v) | Apparent IC50 (µM) | Fold Shift in IC50 (relative to 0% serum) |
| 0 | 0.3 | 1.0 |
| 1 | 0.9 | 3.0 |
| 5 | 2.7 | 9.0 |
| 10 | 6.0 | 20.0 |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay with IC50 Shift Determination
This protocol describes how to measure the enzymatic activity of USP28 and determine the IC50 of this compound in the presence of varying serum concentrations.
Materials:
-
Recombinant human USP28 enzyme
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
-
-
Prepare Assay Plates:
-
Add 2 µL of each this compound dilution to the appropriate wells of the 96-well plate. For the no-inhibitor control, add 2 µL of DMSO.
-
Prepare separate sets of wells for each serum concentration to be tested (e.g., 0%, 1%, 5%, 10% FBS).
-
-
Prepare Enzyme and Substrate Solutions:
-
For each serum concentration, prepare a master mix containing the assay buffer and the corresponding percentage of FBS.
-
Dilute the USP28 enzyme in each of the serum-containing buffers to the desired final concentration (e.g., 10 nM).
-
Dilute the Ub-Rho110 substrate in each of the serum-containing buffers to the desired final concentration (e.g., 100 nM).
-
-
Enzyme Incubation:
-
Add 48 µL of the USP28 enzyme solution (in the appropriate serum-containing buffer) to each well containing the inhibitor or DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the Ub-Rho110 substrate solution (in the appropriate serum-containing buffer) to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the logarithm of the this compound concentration for each serum condition.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
-
Calculate the fold shift in IC50 relative to the 0% serum condition.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol determines the effect of this compound on the cellular levels of its target substrate, c-Myc, in the presence of serum.
Materials:
-
Cancer cell line known to express high levels of c-Myc (e.g., HCT116)
-
This compound
-
Complete cell culture medium (with a defined percentage of FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-c-Myc, anti-USP28, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight in their complete growth medium.
-
-
Inhibitor Treatment:
-
Prepare a range of concentrations of this compound in the complete growth medium.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies (anti-c-Myc, anti-USP28, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc and normalize them to the loading control.
-
Plot the normalized c-Myc levels against the concentration of this compound to determine the dose-dependent effect of the inhibitor on its target.
-
Visualizations
Caption: USP28 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 shift of this compound.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
Technical Support Center: Deconvoluting USP28-Dependent vs. Independent Effects of Usp28-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in differentiating the specific, on-target effects of Usp28-IN-2 from its potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to target the deubiquitinase (DUB) activity of Ubiquitin-Specific Protease 28 (USP28). USP28 removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] Key substrates of USP28 include oncoproteins such as c-MYC, NOTCH1, and c-JUN.[3][4] By inhibiting USP28's enzymatic activity, this compound is expected to increase the ubiquitination and subsequent degradation of these substrates, leading to anti-proliferative and pro-apoptotic effects in cancer cells dependent on these proteins.[1]
Q2: What are the known off-targets of this compound?
A primary concern with USP28 inhibitors is their potential cross-reactivity with its closest homolog, USP25.[5][6][7] USP28 and USP25 share a high degree of similarity in their catalytic domains, which can make it challenging to achieve inhibitor selectivity.[6] Therefore, some of the observed cellular effects of this compound might be attributable to the inhibition of USP25 or other unforeseen off-target proteins.[5][8] It is crucial to perform rigorous control experiments to validate that the observed phenotype is indeed USP28-dependent.
Q3: How can I confirm that the observed effects in my experiment are due to USP28 inhibition?
To confirm on-target activity, it is essential to correlate the phenotypic effects (e.g., decreased cell viability) with the molecular mechanism of USP28 inhibition. This involves demonstrating the degradation of known USP28 substrates. Additionally, genetic knockdown of USP28 should phenocopy the effects of this compound treatment. A rescue experiment, where a this compound-resistant mutant of USP28 is expressed, can further solidify the evidence for on-target activity.
Q4: What are the key signaling pathways regulated by USP28?
USP28 is a critical regulator of several oncogenic signaling pathways. It plays a significant role in:
-
c-MYC Signaling: USP28 stabilizes the c-MYC oncoprotein, a key driver of cell proliferation and growth.[1][4]
-
NOTCH Signaling: USP28 deubiquitinates and stabilizes the NOTCH1 intracellular domain (NICD1), a critical component of the NOTCH signaling pathway involved in cell fate decisions and proliferation.[2][3]
-
DNA Damage Response (DDR): USP28 is involved in the DDR by stabilizing key proteins such as 53BP1 and Chk2.[3][9]
-
Wnt/β-catenin Signaling: While not a direct regulator, USP28's stabilization of c-MYC, a downstream target of Wnt signaling, connects it to this pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability after this compound treatment. | 1. The cell line used is not dependent on USP28 for survival. 2. The concentration of this compound is too low. 3. The inhibitor has degraded. 4. The experimental endpoint is not appropriate to detect the effect. | 1. Screen a panel of cell lines to find a sensitive model. Check literature for cell lines known to be USP28-dependent. 2. Perform a dose-response curve to determine the optimal concentration. 3. Aliquot the inhibitor and store it properly. Use a fresh aliquot for each experiment. 4. Measure effects at different time points and consider alternative assays (e.g., colony formation, apoptosis assays). |
| This compound induces a phenotype, but I am unsure if it is an on-target effect. | 1. The effect is due to inhibition of an off-target protein (e.g., USP25). 2. The observed phenotype is a general cytotoxic effect. | 1. Genetic Knockdown: Use siRNA or shRNA to specifically deplete USP28 and see if it phenocopies the inhibitor's effect.[10] 2. Rescue Experiment: Express a mutated, inhibitor-resistant version of USP28 in your cells. If the effect is on-target, this should rescue the phenotype. 3. Substrate Degradation: Confirm by Western blot that known USP28 substrates (e.g., c-MYC, c-JUN) are degraded upon treatment.[5] 4. Use a structurally unrelated USP28 inhibitor: If available, see if a different inhibitor produces the same phenotype. |
| Western blot does not show degradation of USP28 substrates after treatment. | 1. The antibody used is not specific or sensitive enough. 2. The time point of analysis is not optimal for observing substrate degradation. 3. The proteasome is not active. 4. The specific substrate is not regulated by USP28 in your cell line. | 1. Validate your antibody using positive and negative controls. 2. Perform a time-course experiment to identify the optimal time point for observing substrate degradation. 3. As a control, treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the substrate is degraded via the proteasome. 4. Investigate multiple known USP28 substrates. |
| Genetic knockdown of USP28 does not phenocopy the effect of this compound. | 1. The knockdown efficiency is insufficient. 2. The inhibitor has significant off-target effects that are responsible for the observed phenotype. 3. There is functional compensation by other DUBs upon chronic USP28 depletion. | 1. Confirm knockdown efficiency by qPCR and Western blot. Test multiple siRNA/shRNA sequences. 2. This suggests the inhibitor's effect is likely off-target. Consider using CRISPR/Cas9 to generate a USP28 knockout cell line for a more definitive comparison.[11] 3. Acute inhibition with a small molecule can have different effects than long-term genetic depletion. This highlights the importance of combining both approaches. |
Experimental Protocols
Protocol 1: Western Blot for USP28 Substrate Degradation
-
Cell Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with this compound at the desired concentrations for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against USP28 substrates (e.g., c-MYC, c-JUN, NICD1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of USP28 substrates in treated versus control cells.
Protocol 2: siRNA-mediated Knockdown of USP28
-
siRNA Preparation: Resuspend siRNA targeting USP28 and a non-targeting control siRNA according to the manufacturer's instructions.
-
Transfection: Plate cells so they are 30-50% confluent at the time of transfection. Transfect cells with siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency by qPCR and Western blot for USP28.
-
Phenotypic Assay: Use the remaining cells for downstream assays (e.g., cell viability, Western blot for substrates) to compare the effect of USP28 knockdown with this compound treatment.
Protocol 3: Cell Viability Assay (Crystal Violet)
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Staining:
-
Carefully remove the media.
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Measurement:
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability.
Visualizations
Caption: USP28 signaling and the effect of this compound.
Caption: Experimental workflow to deconvolute on- and off-target effects.
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP28 controls SREBP2 and the mevalonate pathway to drive tumour growth in squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Usp28-IN-2 in solution
This technical support center provides guidance on the long-term stability of Usp28-IN-2 in solution. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues regarding the stability of this compound solutions.
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Based on information from suppliers, the following storage conditions are recommended for this compound stock solutions to ensure stability.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. |
| 0 - 4°C | Days to weeks | For very short-term storage.[1] |
Note: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]
Q2: I observed precipitation in my this compound solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to the solvent's inability to keep the compound in solution at lower temperatures. You can try gently warming the solution and using sonication to aid in redissolving the compound.[2] If precipitation persists, it may indicate that the compound has degraded or that the solvent is not suitable for the stored concentration.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO.[1] For in vivo experiments, it is advisable to prepare the working solution freshly on the day of use.[2]
Q4: How can I determine the stability of this compound in my specific experimental buffer or media?
A4: Since detailed stability data for this compound in various aqueous solutions is not publicly available, it is recommended to perform your own stability assessment. A general workflow for this is provided below. This typically involves incubating the compound in your buffer/media at the experimental temperature for different durations and then analyzing the remaining compound concentration by methods such as HPLC or LC-MS.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. As with many small molecules, hydrolysis and oxidation are potential degradation routes, especially in aqueous solutions over extended periods. It is crucial to use high-purity solvents and store solutions protected from light and air where possible.
Experimental Protocols
General Workflow for Assessing Small Molecule Stability
To ensure the reliability of your experimental results, you can assess the stability of this compound in your specific solution using the following general protocol.
Caption: A generalized workflow for determining the stability of this compound in a solution.
Signaling Pathway
Usp28 is a deubiquitinase that plays a crucial role in stabilizing various oncoproteins, including c-MYC.[4][5] this compound acts as an inhibitor of USP28, leading to the ubiquitination and subsequent proteasomal degradation of its substrates. This mechanism is central to its anti-cancer properties.
Caption: The inhibitory action of this compound on the USP28-c-MYC signaling axis.
References
- 1. Buy USP25 and 28 inhibitor AZ-2 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming poor bioavailability of Usp28-IN-2 in animal models
Welcome to the technical support center for Usp28-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the poor bioavailability of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase implicated in the progression of various cancers, including colorectal and non-small cell lung cancer.[1][2][3] USP28 stabilizes oncoproteins such as c-MYC, c-JUN, and NOTCH1, making it an attractive therapeutic target.[1][2] Like many small molecule inhibitors, this compound is characterized by poor aqueous solubility, which can lead to low oral bioavailability, limiting its therapeutic efficacy in animal models.[4][5]
Q2: What are the initial signs of poor bioavailability of this compound in my animal model?
A2: The primary indicators of poor bioavailability include:
-
Low plasma concentrations of the compound after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Lack of a dose-proportional increase in plasma exposure with increasing doses.
-
Suboptimal tumor growth inhibition or lack of expected pharmacodynamic effects in xenograft models, even at high doses.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][5] These include:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, enhancing dissolution rate.[6]
-
Solid dispersions: Dispersing this compound in a polymer matrix can create a more soluble amorphous form.[5][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and microemulsions can improve the solubilization and absorption of lipophilic drugs.[4][6][8]
-
Use of co-solvents and surfactants: These agents can increase the solubility of the drug in the formulation.[7]
-
Complexation: Encapsulating the drug in molecules like cyclodextrins can enhance its solubility.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma exposure between animals. | Poor and inconsistent dissolution of the compound in the gastrointestinal tract. | 1. Improve the formulation by reducing particle size (micronization).2. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve solubilization.[4][6]3. Ensure consistent administration technique (e.g., gavage volume, fasting state of animals). |
| Low or undetectable plasma concentrations after oral dosing. | 1. Extremely low solubility.2. Rapid first-pass metabolism.3. P-glycoprotein (P-gp) mediated efflux. | 1. Switch to an alternative delivery route for initial efficacy studies (e.g., intraperitoneal or intravenous injection) to confirm compound activity in vivo.2. Formulate this compound in a vehicle that enhances solubility, such as a solution with co-solvents (e.g., PEG400, DMSO) or a lipid-based system.[7][8]3. Co-administer with a P-gp inhibitor if efflux is suspected, though this can complicate data interpretation.[9] |
| Precipitation of the compound in the formulation upon standing. | The formulation is supersaturated or physically unstable. | 1. Reduce the concentration of this compound in the formulation.2. Incorporate stabilizing excipients into the formulation.3. Prepare the formulation fresh before each administration. |
| No significant tumor growth inhibition in xenograft models despite detectable plasma levels. | Plasma concentrations are not reaching the therapeutic threshold for a sufficient duration. | 1. Increase the dosing frequency (e.g., from once daily to twice daily) based on the pharmacokinetic profile.2. Optimize the formulation to achieve higher peak plasma concentrations (Cmax) and overall exposure (AUC).3. Confirm target engagement in the tumor tissue. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to improve its dissolution rate and oral bioavailability.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Wet milling equipment (e.g., ball mill)
-
Particle size analyzer
-
-
Procedure:
-
Prepare the 0.5% methylcellulose vehicle.
-
Create a slurry of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL).
-
Transfer the slurry to the wet mill.
-
Mill the suspension for a predetermined time (e.g., 2-4 hours) to achieve the target particle size distribution (e.g., D90 < 10 µm).
-
Analyze the particle size of the resulting suspension to confirm micronization.
-
Store the micronized suspension at 4°C and ensure it is well-resuspended before each administration.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration of different formulations.
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Procedure:
-
Fast the mice overnight prior to dosing.
-
Administer this compound formulations orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice with Different Formulations (50 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Simple Suspension (in 0.5% MC) | 150 ± 45 | 2.0 | 980 ± 210 | 100 |
| Micronized Suspension (in 0.5% MC) | 450 ± 90 | 1.5 | 3100 ± 550 | 316 |
| Lipid-Based Formulation (SEDDS) | 1200 ± 250 | 1.0 | 9500 ± 1800 | 969 |
| Solution (in 20% PEG400) | 850 ± 180 | 1.0 | 6200 ± 1100 | 633 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of USP28
Caption: The USP28 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Formulation Development and In Vivo Testing
Caption: Workflow for developing and testing this compound formulations.
Decision Tree for Troubleshooting Poor Bioavailability
Caption: A decision tree for troubleshooting poor bioavailability of this compound.
References
- 1. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Sensitivity to Usp28-IN-2 Treatment
Welcome to the technical support center for Usp28-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound, a selective inhibitor of the deubiquitinase USP28.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 28 (USP28) with an IC50 of 0.3 μM.[1] USP28 is a deubiquitinating enzyme that stabilizes a variety of oncoproteins by removing ubiquitin tags, thereby preventing their proteasomal degradation. Key substrates of USP28 include the transcription factor c-Myc, as well as c-Jun, and Notch1.[2][3] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1]
Q2: Which cancer cell lines are sensitive to this compound?
A2: Sensitivity to this compound is cell-line specific and often correlates with dependence on USP28 substrates, particularly c-Myc. Colorectal cancer cell lines such as HCT116 and Ls174T have shown sensitivity to this compound.[1] Generally, cancers with high levels of c-Myc or mutations in the FBW7 ubiquitin ligase, which also regulates c-Myc stability, are predicted to be more susceptible.[3][4]
Q3: What are the potential off-target effects of this compound?
A3: this compound has been shown to have high selectivity over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] However, due to the high homology between USP28 and USP25, some inhibitors may exhibit dual activity.[5][6][7] It is advisable to perform control experiments, such as using USP28 knockout/knockdown cell lines, to confirm that the observed phenotype is USP28-dependent.
Q4: How does the sensitivity to this compound relate to the p53 status of a cell line?
A4: The relationship is complex. USP28 has been shown to stabilize both the oncoprotein c-Myc and the tumor suppressor p53.[8] Therefore, the effect of USP28 inhibition on cell viability may depend on the cellular context and the relative dependence of the cells on these two pathways. In some contexts, loss of USP28 can reduce p53-dependent cell cycle arrest following mitotic stress.[9]
Q5: Are there any known resistance mechanisms to USP28 inhibitors?
A5: While specific resistance mechanisms to this compound are not yet well-documented, potential mechanisms could include upregulation of other deubiquitinases that can compensate for USP28 loss, mutations in USP28 that prevent inhibitor binding, or alterations in downstream signaling pathways that bypass the dependence on USP28 substrates. For example, USP28 has been implicated in cisplatin resistance through its stabilization of MAST1 protein.[10]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line is not dependent on USP28 signaling. | Confirm high expression of USP28 substrates (e.g., c-Myc) in your cell line. Select a cell line known to be sensitive as a positive control (e.g., HCT116, Ls174T). |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Recommended starting concentrations can be found in the data tables below. | |
| Insufficient incubation time. | Extend the incubation time with this compound. Effects on cell viability are typically observed after 48-72 hours. | |
| Inactive inhibitor. | Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Cell confluence can affect drug sensitivity. |
| Variation in inhibitor preparation. | Prepare a fresh dilution of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. | |
| Unexpected phenotype or off-target effects | Inhibition of closely related DUBs (e.g., USP25). | Use siRNA or CRISPR/Cas9 to specifically deplete USP28 and compare the phenotype to that of this compound treatment. |
| Compound toxicity unrelated to USP28 inhibition. | Test the effect of a structurally similar but inactive compound as a negative control, if available. | |
| No decrease in c-Myc protein levels after treatment | Insufficient treatment time or concentration. | Optimize the concentration and duration of this compound treatment. A time-course experiment (e.g., 6, 12, 24 hours) is recommended. |
| Rapid re-synthesis of c-Myc. | Co-treat with a protein synthesis inhibitor like cycloheximide (CHX) to observe the degradation of existing c-Myc. | |
| Issues with Western blot protocol. | Ensure efficient protein extraction and use a validated antibody for c-Myc. Include a positive control lysate from a cell line with high c-Myc expression. |
Quantitative Data
Cell Viability (IC50) Data for USP28 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Citation |
| This compound | HCT116 | Colorectal Cancer | ~17.5 (colony formation inhibition) | [1] |
| This compound | Ls174T | Colorectal Cancer | ~15 (colony formation inhibition) | [1] |
| AZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | ~20-30 | [11] |
| AZ1 | HCC1937 | Triple-Negative Breast Cancer | ~20-30 | [11] |
| AZ1 | HCC1806 | Triple-Negative Breast Cancer | ~20-30 | [11] |
| FT206 | NCI-H520 | Lung Squamous Cell Carcinoma | Not specified | [4] |
| FT206 | CALU-1 | Lung Squamous Cell Carcinoma | Not specified | [4] |
| FT206 | LUDLU-1 | Lung Squamous Cell Carcinoma | Not specified | [4] |
| Vismodegib | - | (Biochemical Assay) | 4.41 ± 1.08 | [6][7][8][12] |
Note: Data for this compound is presented as the concentration required for significant inhibition of colony formation, which is a measure of long-term cell viability.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTS or MTT reagent
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTS/MTT Addition:
-
Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 1 hour, shaking, to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for c-Myc Degradation
This protocol is to assess the effect of this compound on the protein levels of its substrate, c-Myc.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Cycloheximide (CHX) (optional)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-USP28, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).[1]
-
Optional: For observing protein degradation, pre-treat with a protein synthesis inhibitor like cycloheximide (10-50 µg/mL) for 30-60 minutes before and during this compound treatment. To confirm proteasomal degradation, co-treat with a proteasome inhibitor like MG132 (10-20 µM) for the last 4-6 hours of this compound treatment.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway of USP28
Caption: USP28 counteracts FBW7-mediated ubiquitination and degradation of c-Myc.
Experimental Workflow for Assessing this compound Sensitivity
Caption: Workflow for determining cell line sensitivity to this compound.
Troubleshooting Logic for this compound Experiments
Caption: A logical guide for troubleshooting unexpected results with this compound.
References
- 1. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Cytotoxicity of Usp28-IN-2 in Normal Cells
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for managing the potential cytotoxic effects of Usp28-IN-2 in normal cells during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a small molecule inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 28 (USP28) with a reported IC50 of 0.3 μM.[1] It has demonstrated cytotoxicity against cancer cell lines, such as human colorectal cancer (HCT116 and Ls174T) and lung squamous carcinoma cells.[2] The mechanism of action involves the inhibition of Usp28, leading to the ubiquitination and subsequent proteasomal degradation of its downstream targets, most notably the oncoprotein c-Myc.[1][2]
Q2: Is there any data on the cytotoxicity of this compound in normal, non-cancerous cells?
A2: Currently, in the primary publication describing this compound (referred to as compound 9l), there is no reported data on its cytotoxic effects on normal, non-cancerous cell lines.[2] Research on similar Usp28 inhibitors has noted a narrow therapeutic index when comparing cancer cells to tissue-matched normal cells, highlighting the importance of evaluating this aspect for any new inhibitor.[3][4] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific normal cell lines of interest.
Q3: What are the potential off-target effects of this compound?
A3: The primary concern for off-target effects of Usp28 inhibitors is the cross-reactivity with its closest homolog, Usp25, due to the high similarity in their catalytic domains.[5][6] While the manufacturer of this compound reports high selectivity over several other deubiquitinases (USP2, USP7, USP8, USP9x, UCHL3, and UCHL5), its activity against Usp25 is not specified.[1] Inhibition of Usp25, which is involved in immune responses, could be a source of cytotoxicity in certain cell types.[5]
Q4: How can I establish a therapeutic window for this compound in my experiments?
A4: To establish a therapeutic window, you should perform parallel dose-response experiments on your cancer cell line of interest and the relevant normal (non-cancerous) control cell line. By determining the IC50 values for both cell types, you can calculate a selectivity index (SI). A higher SI value indicates a wider therapeutic window and greater selectivity for cancer cells.
Q5: What are the first steps I should take if I observe high cytotoxicity in my normal cells?
A5: If you observe significant cytotoxicity in your normal cell line, the first steps are to perform a dose-response experiment to find the lowest effective concentration and to reduce the incubation time. It is also essential to include both positive and negative controls in your experiments to validate your assay and results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal/control cell lines at expected effective concentrations. | 1. The therapeutic window for your specific normal cell line is narrow.2. Off-target effects, potentially on Usp25 or other unknown proteins.3. Incorrect inhibitor concentration due to solvent evaporation or calculation error.4. The normal cell line is particularly sensitive to the inhibition of the Usp28 pathway. | 1. Perform a detailed dose-response curve to determine the IC50 for both your normal and cancer cell lines. Use the lowest concentration that gives the desired effect in the cancer cells.2. Reduce the incubation time of the inhibitor.3. If possible, perform a rescue experiment by overexpressing a key downstream target like c-Myc to see if the cytotoxic effect is mitigated.4. Always prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Inconsistent results between experiments. | 1. Variability in cell health and density.2. Inconsistent incubation times.3. Degradation of the inhibitor stock solution. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.2. Use a precise timer for all incubation steps.3. Aliquot the stock solution of this compound upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. |
| No effect observed in cancer cells at published concentrations. | 1. The specific cancer cell line is resistant to Usp28 inhibition.2. The inhibitor has degraded.3. Suboptimal assay conditions. | 1. Confirm Usp28 expression in your cell line. Some cell lines may not depend on the Usp28 pathway for survival.2. Test the inhibitor on a sensitive, positive control cell line (e.g., HCT116).3. Verify the functionality of your assay with a known cytotoxic agent as a positive control. |
Quantitative Data Summary
The following table summarizes the known inhibitory and cytotoxic concentrations for this compound in cancer cell lines. Data for normal cell lines is not currently available and must be determined experimentally.
| Parameter | Cell Line | Value | Reference |
| IC50 (Usp28 Inhibition) | N/A (Biochemical Assay) | 0.3 µM | [1] |
| Effective Concentration (Colony Formation Inhibition) | HCT116 (colorectal cancer) | 17.5 µM (3 days) | [1] |
| Effective Concentration (Colony Formation Inhibition) | Ls174T (colorectal cancer) | 15 µM (3 days) | [1] |
| Effective Concentration (c-Myc Downregulation) | HCT116 | 30-80 µM (24 h) | [1] |
| Effective Concentration (c-Myc Downregulation) | Ls174T | 20-60 µM (24 h) | [1] |
| IC50 (Cytotoxicity in normal cells) | User-determined | User-determined | N/A |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C, 5% CO2.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Usp28-c-Myc Signaling Pathway and Point of Inhibition.
Caption: Usp28 in the p53 and DNA Damage Response Pathway.
Caption: Workflow for Assessing and Managing this compound Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to USP28 Inhibitors: Usp28-IN-2, AZ1, and FT206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three small molecule inhibitors of Ubiquitin-Specific Peptidase 28 (USP28): Usp28-IN-2, AZ1, and FT206. USP28 is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology due to its role in stabilizing key oncoproteins such as c-MYC, c-JUN, and ΔNp63.[1][2] Inhibition of USP28 leads to the degradation of these proteins, thereby impeding cancer cell proliferation and survival.[3][4] This document summarizes their performance based on available experimental data, furnishes detailed experimental methodologies, and visualizes key biological pathways and workflows.
Data Presentation: Quantitative Comparison of USP28 Inhibitors
The following table summarizes the key quantitative data for this compound, AZ1, and FT206, facilitating a direct comparison of their potency and selectivity.
| Feature | This compound | AZ1 | FT206 |
| USP28 IC50 | 0.3 µM | 0.6 µM | ~0.15 µM[5] |
| USP25 IC50 | Not explicitly reported, but noted to have high selectivity over other USPs. | 0.7 µM | 1.01 µM[5] |
| Selectivity Profile | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. | Dual inhibitor of USP25 and USP28 with high selectivity over other deubiquitinases.[3] | Dual inhibitor of USP25 and USP28, with preferential activity towards USP28.[5][6] |
| Reported Cellular Effects | Down-regulates cellular c-Myc levels, inhibits colony formation in colorectal cancer cells, and enhances sensitivity to Regorafenib. | Induces apoptosis and loss of cell viability in cancer cell lines; modulates c-Myc levels and half-life.[3] | Reduces c-MYC, c-JUN, and Δp63 protein levels; induces regression of lung squamous cell carcinoma (LSCC) in preclinical models.[6][7] |
| In Vivo Efficacy | Data not readily available. | Attenuates colitis and tumorigenesis in mouse models. | Induces tumor regression in mouse models of LSCC.[7] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: USP28-Mediated Regulation of c-MYC Stability.
Experimental Workflow Diagram
Caption: Experimental Workflow for USP28 Inhibitor Discovery.
Experimental Protocols
Ubiquitin-Rhodamine 110 Deubiquitinase Assay
This assay is a common method for screening and characterizing deubiquitinase (DUB) inhibitors.[8][9][10]
Principle: The substrate, ubiquitin-rhodamine 110, is non-fluorescent. Upon cleavage by a DUB such as USP28, the rhodamine 110 fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitors (this compound, AZ1, FT206) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant USP28 enzyme to each well of the microplate.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Myc Degradation Assay (Immunoprecipitation and Western Blot)
This assay determines the effect of USP28 inhibitors on the stability of endogenous c-Myc in cancer cells.[11][12][13]
Materials:
-
Cancer cell line expressing c-Myc (e.g., HCT116, H520)
-
Test inhibitors (this compound, AZ1, FT206)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-Myc antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-c-Myc, anti-ubiquitin, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the USP28 inhibitors or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
For Immunoprecipitation: a. Pre-clear the lysates by incubating with protein A/G agarose beads. b. Incubate a portion of the cleared lysate with an anti-c-Myc antibody overnight at 4°C. c. Add protein A/G agarose beads to pull down the c-Myc-antibody complex. d. Wash the beads several times with lysis buffer. e. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
For Western Blotting: a. Resolve the whole-cell lysates and immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against c-Myc, ubiquitin (for IP samples), and a loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of c-Myc and its ubiquitination.
Colony Formation Assay
This assay assesses the long-term effect of the inhibitors on the ability of single cells to proliferate and form colonies.[14][15][16]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test inhibitors (this compound, AZ1, FT206)
-
6-well culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of the USP28 inhibitors or DMSO. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh medium without the inhibitor.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with a solution like 10% formalin or ice-cold methanol.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the inhibitory effect on clonogenic survival.
References
- 1. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubiqbio.com [ubiqbio.com]
- 9. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. agilent.com [agilent.com]
A Comparative Guide: Usp28-IN-2 vs. Genetic Knockdown of USP28 using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between two common methods for studying the function of the deubiquitinase USP28: the chemical inhibitor Usp28-IN-2 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, advantages, and limitations of each approach is crucial for designing robust experiments and accurately interpreting results in the context of cancer research and drug development.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (Chemical Inhibition) | USP28 siRNA (Genetic Knockdown) |
| Mechanism of Action | Binds to the active site of the USP28 enzyme, inhibiting its deubiquitinase activity. | Mediates the degradation of USP28 messenger RNA (mRNA), preventing protein synthesis. |
| Onset of Action | Rapid, typically within hours of treatment. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient. Can be rescued by re-expressing USP28. |
| Specificity | May exhibit off-target effects by inhibiting closely related deubiquitinases, such as USP25.[1] | Can have off-target effects due to partial complementarity with other mRNAs.[2][3][4] |
| Control | Dose-dependent control over the extent of inhibition. | Efficiency of knockdown can vary depending on transfection efficiency and siRNA sequence. |
| Applications | Acute functional studies, validation of USP28 as a therapeutic target, in vivo studies. | Target validation, studying the long-term consequences of USP28 loss. |
Delving Deeper: Mechanism of Action
Both this compound and USP28 siRNA aim to reduce the functional activity of the USP28 protein, but they achieve this through fundamentally different mechanisms.
This compound is a small molecule that directly interferes with the catalytic activity of the USP28 enzyme. By binding to the enzyme's active site, it prevents USP28 from removing ubiquitin chains from its substrate proteins. This leads to the accumulation of ubiquitinated substrates, which are then targeted for degradation by the proteasome.
USP28 siRNA , on the other hand, operates at the genetic level. These short, double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs the RISC to the USP28 mRNA. This binding event leads to the cleavage and subsequent degradation of the USP28 mRNA, thereby preventing the synthesis of new USP28 protein.
Figure 1. Mechanisms of USP28 targeting.
Performance Comparison: Experimental Data
Direct comparative studies using both this compound and USP28 siRNA are limited. However, by compiling data from various studies, we can draw parallels in their effects on key cellular processes.
Effects on Cell Viability and Proliferation
Both inhibition and knockdown of USP28 have been shown to reduce cell viability and proliferation in various cancer cell lines.
| Method | Cell Line(s) | Observation | Reference |
| This compound (AZ1) | Non-small cell lung cancer (NSCLC) | Induces apoptosis and cell cycle arrest. | [5] |
| This compound (FT206) | Human LSCC tumor cells | Impaired cell growth. | [6] |
| USP28 siRNA | NSCLC (A549, H1299) | Reduced cell proliferation and increased apoptosis. | [7] |
| USP28 shRNA | Triple-negative breast cancer (TNBC) | Blocked proliferation. | [8] |
| USP28 Knockdown | Glioma cells | Inhibited tumorigenesis. | [9] |
Effects on USP28 Substrate Levels (e.g., c-MYC)
A primary function of USP28 is the stabilization of oncoproteins such as c-MYC. Both methods effectively reduce c-MYC protein levels.
| Method | Cell Line(s) | Observation | Reference |
| This compound (FT206) | Human LSCC tumor cells | Dramatic decrease in c-MYC, c-JUN, and Δp63 protein levels. | [2][6] |
| USP28 shRNA | LSCC primary tumor cells | Significant reduction in c-MYC, c-JUN, and Δp63 protein levels. | [2][6] |
| USP28 Knockout | Hepatocellular carcinoma (HLF) | Downregulated MYC protein and decreased its stability. | [9] |
Signaling Pathways Involving USP28
USP28 is a critical node in several signaling pathways implicated in cancer. Its inhibition or knockdown can have far-reaching effects on cell fate.
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dimeric deubiquitinase USP28 integrates 53BP1 and MYC functions to limit DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Validating USP28 Inhibitor Efficacy: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific protease 28 (USP28) has emerged as a compelling target in oncology due to its role in stabilizing key oncoproteins such as c-MYC, c-JUN, and NOTCH1.[1][2] Small molecule inhibitors of USP28, such as Usp28-IN-2, hold therapeutic promise, particularly in cancers where these oncogenes are dysregulated. However, rigorous validation of inhibitor efficacy and mechanism of action is paramount. This guide provides a framework for validating the results of this compound using orthogonal methods, ensuring data robustness and providing a comprehensive understanding of the inhibitor's effects.
Comparing this compound with Genetic Knockdown: A Multi-faceted Approach
An effective strategy to validate the specificity of a small molecule inhibitor is to compare its effects with those of genetic depletion of the target protein. This approach helps to distinguish on-target effects from potential off-target activities of the compound.
Quantitative Comparison of this compound and USP28 Knockdown on Protein Stability
A key function of USP28 is to deubiquitinate and thereby stabilize its substrate proteins.[1][2] Inhibition of USP28 should therefore lead to a decrease in the levels of these substrates. The following table summarizes the expected comparative effects of this compound treatment and USP28 genetic knockdown on the protein levels of key USP28 substrates.
| Target Protein | This compound Treatment | USP28 Genetic Knockdown (shRNA) | Orthogonal Validation Method | Expected Outcome |
| c-MYC | Dose-dependent decrease | Significant decrease | Western Blot, ELISA | Reduced protein levels confirming on-target activity. |
| c-JUN | Dose-dependent decrease | Significant decrease | Western Blot, ELISA | Corroborates the inhibitor's effect on a known USP28 substrate. |
| ΔNp63 | Dose-dependent decrease | Significant decrease | Western Blot, Immunohistochemistry | Validates inhibitor efficacy in relevant cellular contexts (e.g., squamous cell carcinoma).[3] |
| RECQL5 | Dose-dependent decrease | Significant decrease | Western Blot | Demonstrates the broader impact of USP28 inhibition on DNA repair pathways. |
| SREBP2 | Dose-dependent decrease | Significant decrease | Western Blot | Highlights the role of USP28 in metabolic pathways. |
Delving Deeper: Experimental Protocols for Validation
Robust and reproducible experimental design is critical for validating inhibitor performance. Below are detailed protocols for key orthogonal validation methods.
Western Blotting for Protein Level Analysis
This technique is fundamental for assessing the impact of this compound on the protein levels of its substrates.
-
Cell Culture and Treatment: Plate cells (e.g., lung squamous cell carcinoma cell line H520) and allow them to adhere. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours). For genetic knockdown comparison, transfect cells with USP28-targeting shRNA or a scramble control.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against c-MYC, c-JUN, ΔNp63, RECQL5, SREBP2, USP28, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Cycloheximide (CHX) Chase Assay for Protein Stability
This assay directly measures the half-life of a protein and can robustly demonstrate that this compound enhances the degradation of its substrates.
-
Cell Treatment: Treat cells with this compound or vehicle control for a period sufficient to observe effects on protein levels (e.g., 24 hours).
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to the media.
-
Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting for the target proteins (e.g., c-MYC) and a loading control.
-
Data Analysis: Quantify the protein levels at each time point relative to the 0-hour time point. Plot the natural logarithm of the relative protein level against time to determine the protein half-life. A shorter half-life in this compound treated cells indicates increased protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of the inhibitor to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.
-
Protein Detection: Analyze the amount of soluble USP28 at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble USP28 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes USP28.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz can effectively illustrate the complex biological processes involved.
Caption: The USP28 signaling pathway and the mechanism of action of this compound.
Caption: A workflow for the orthogonal validation of this compound.
Caption: The logical relationship between different validation methods for this compound.
References
A Head-to-Head Showdown: Usp28-IN-2 vs. Vismodegib in Targeting USP28
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key cellular targets is paramount. This guide provides a comprehensive, data-driven comparison of two inhibitors of the deubiquitinating enzyme USP28: Usp28-IN-2 and the established drug Vismodegib. While Vismodegib was initially developed as a Hedgehog pathway inhibitor, recent studies have unveiled its activity against USP28, a critical regulator of oncogenic proteins. This compound, a derivative of Vismodegib, has emerged as a more potent and selective agent, offering a refined tool for cancer research and therapeutic development.
Performance at a Glance: Quantitative Comparison
A direct comparison of the in vitro inhibitory activities of this compound and Vismodegib reveals a significant potency advantage for this compound.
| Parameter | This compound | Vismodegib |
| IC50 for USP28 | 0.3 µM[1][2] | 4.41 ± 1.08 µM |
| Dissociation Constant (Kd) for USP28 | Not Reported | 1.42 ± 0.18 µM |
| Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1][2] | Also inhibits USP25 with an IC50 of 1.42 µM |
Mechanism of Action and Cellular Effects
Both compounds exert their effects by inhibiting the deubiquitinating activity of USP28. USP28 is known to stabilize a number of oncoproteins by removing ubiquitin tags, thereby preventing their degradation by the proteasome.[3] By inhibiting USP28, both this compound and Vismodegib promote the degradation of these key cancer-driving proteins.
This compound: This inhibitor has been shown to effectively down-regulate the cellular levels of the oncoprotein c-Myc by enhancing its degradation through the ubiquitin-proteasome system.[1] This leads to cytotoxic effects in cancer cells.[1]
Vismodegib: As an inhibitor of USP28, Vismodegib has been demonstrated to downregulate the levels of USP28 substrates, including c-Myc and Notch1.[4] This action is independent of its well-characterized role as a Smoothened (SMO) antagonist in the Hedgehog signaling pathway.
Signaling Pathway Overview
The inhibition of USP28 by these compounds has significant downstream consequences on cellular signaling pathways that are critical for cancer cell proliferation and survival.
Caption: The USP28 signaling pathway and points of inhibition.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound and Vismodegib against USP28.
In Vitro USP28 Inhibition Assay (Ub-AMC Hydrolysis Assay)
This assay is a standard method to measure the enzymatic activity of deubiquitinating enzymes.
Caption: Workflow for the Ub-AMC hydrolysis assay.
Methodology:
-
Recombinant human USP28 enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or Vismodegib) in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Hydrolysis of the amide bond by USP28 releases free AMC, which is fluorescent.
-
The increase in fluorescence is monitored over time using a plate reader.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity between two molecules.
Methodology:
-
A solution of the inhibitor (e.g., Vismodegib) is titrated into a solution containing the USP28 protein in the sample cell of the calorimeter.
-
The heat released or absorbed upon binding is measured.
-
The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Cellular c-Myc Degradation Assay
This assay assesses the ability of the inhibitors to induce the degradation of endogenous c-Myc in cancer cells.
Methodology:
-
Cancer cell lines (e.g., HCT116) are treated with different concentrations of this compound or Vismodegib for a specified period.
-
To observe degradation via the proteasome, cells can be co-treated with a proteasome inhibitor (e.g., MG132) as a control.
-
Cell lysates are prepared, and the protein levels of c-Myc are analyzed by Western blotting.
-
A decrease in the c-Myc protein band intensity in the inhibitor-treated samples compared to the control indicates induced degradation.
Conclusion
The available data strongly indicates that this compound is a significantly more potent inhibitor of USP28 than Vismodegib, with an IC50 value more than 10-fold lower. Its high selectivity also suggests a more targeted engagement of the USP28 deubiquitinase. While Vismodegib provided the initial scaffold and proof-of-concept for targeting USP28, this compound represents a refined and more powerful tool for researchers investigating the therapeutic potential of USP28 inhibition in cancer. Future studies should focus on the in vivo efficacy and pharmacokinetic properties of this compound to further validate its potential as a clinical candidate.
References
Usp28-IN-2: A Comparative Guide to its Cross-reactivity with USP25 and Other Deubiquitinating Enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of USP28 inhibitors, with a focus on the well-characterized dual USP28/USP25 inhibitor AZ1 as a representative for compounds like Usp28-IN-2. The information is supported by experimental data and detailed methodologies.
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets. Ubiquitin-specific protease 28 (USP28) has emerged as a key player in various oncogenic pathways. However, the development of selective USP28 inhibitors is challenged by the high degree of homology with its closest homolog, USP25. This guide examines the cross-reactivity of USP28 inhibitors, using the widely studied inhibitor AZ1 as a primary example to illustrate the common dual specificity for USP28 and USP25.
Quantitative Inhibitor Activity
The inhibitory activity of compounds against a panel of deubiquitinating enzymes is a crucial measure of their selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor. Due to the high sequence homology between USP28 and USP25, many inhibitors targeting USP28 also exhibit significant activity against USP25.[1] The compound AZ1 is a well-documented example of such a dual inhibitor.[2][3]
| Inhibitor | Target DUB | IC50 (µM) | Assay Type | Reference |
| AZ1 | USP28 | 0.7 | Ub-RH110 | [4] |
| AZ1 | USP25 | 0.62 | Ub-RH110 | [4] |
| AZ1 | USP28 | 0.98 ± 0.02 | Biochemical | [1] |
| AZ1 | USP25 | 3.47 ± 0.73 | Biochemical | [1] |
| Vismodegib | USP28 | 4.41 ± 1.08 | Ub-AMC | |
| Vismodegib | USP25 | 1.42 ± 0.26 | Ub-AMC | |
| FT206 | USP28 | ~0.3 - 1.0 (EC50) | Activity-Based Profiling | [5] |
| FT206 | USP25 | ~0.3 - 1.0 (EC50) | Activity-Based Profiling | [5] |
Table 1: Comparison of Inhibitory Activity of Selected USP28 Inhibitors against USP28 and USP25. This table summarizes the reported IC50 and EC50 values for representative dual USP28/USP25 inhibitors. The similar potency against both enzymes highlights the challenge in achieving selectivity.
Selectivity Profile Across DUB Families
To assess the broader selectivity of USP28 inhibitors, they are often screened against a large panel of DUBs from different families. The DUBprofiler™ platform is a common service used for this purpose, which measures the percentage of inhibition at a fixed compound concentration. Studies have shown that inhibitors like AZ1 exhibit high selectivity for the USP25/USP28 subfamily over other DUBs.[6][7]
| DUB Target | % Inhibition by AZ1 (at 1 µM) |
| USP28 | ~95% |
| USP25 | ~90% |
| USP2 | <10% |
| USP5 | <10% |
| USP7 | <10% |
| USP8 | <10% |
| USP11 | <10% |
| USP15 | <10% |
| USP21 | <10% |
| UCHL1 | <10% |
| UCHL3 | <10% |
| OTUB1 | <10% |
Table 2: Representative Selectivity Profile of a Dual USP28/USP25 Inhibitor. This table illustrates the typical high selectivity of a USP28 inhibitor like AZ1 for USP28 and USP25 over a range of other deubiquitinating enzymes from different subfamilies. Data is representative and compiled from literature describing DUBprofiler™ assays.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for common in vitro DUB activity assays.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Cleavage Assay
This is a fluorescence-based assay used to measure DUB activity.[8]
-
Reagents and Materials:
-
Purified recombinant DUB enzyme (e.g., USP28, USP25).
-
Ub-Rho110 substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Test inhibitor (e.g., this compound/AZ1) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the test inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the purified DUB enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate.
-
Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time. The cleavage of Rho110 from ubiquitin results in dequenching and a fluorescent signal.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
DUBprofiler™ Selectivity Screening
This platform-based assay provides a broad assessment of inhibitor selectivity against a large panel of purified DUBs.[9]
-
Principle: The assay measures the ability of a compound to inhibit the cleavage of a generic fluorogenic DUB substrate (e.g., Ub-Rho110) by a panel of DUBs.
-
Procedure:
-
The test inhibitor is incubated with each of the purified DUBs in the panel at a fixed concentration (e.g., 1 µM).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is measured at a specific time point (end-point assay).
-
The percentage of inhibition for each DUB is calculated relative to a DMSO control.
-
Control experiments are performed to assess compound autofluorescence and interference with the product signal.[9]
-
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways regulated by USP28 and USP25 is crucial for interpreting the effects of dual-specificity inhibitors.
USP28 Signaling Pathway
USP28 is known to regulate several key oncogenic proteins, including c-MYC and NOTCH1, by preventing their proteasomal degradation.[2] It is also involved in the DNA damage response.
Caption: USP28 signaling pathway leading to c-MYC stabilization.
USP25 Signaling Pathway
USP25 has been implicated in the negative regulation of the inflammatory response, particularly in the IL-17 signaling pathway, by deubiquitinating TRAF proteins.[10]
Caption: USP25 negatively regulates IL-17 signaling.
Experimental Workflow for DUB Inhibitor Profiling
The general workflow for identifying and characterizing DUB inhibitors involves a series of screening and validation steps.
Caption: Workflow for DUB inhibitor discovery and development.
References
- 1. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro DUB Selectivity Profiling [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Validating the On-Target Effects of Usp28-IN-2 through CRISPR-Cas9 Knockout of USP28
A Comparative Guide for Researchers
For scientists engaged in drug development and cancer research, rigorous validation of a small molecule inhibitor's on-target effects is paramount. This guide provides a comprehensive comparison of the cellular phenotypes induced by the pharmacological inhibition of USP28 with Usp28-IN-2 and the genetic knockout of USP28 using CRISPR-Cas9. The data presented herein supports the validation of this compound's on-target activity through the recapitulation of the USP28 knockout phenotype.
Introduction to USP28 and its Inhibition
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several oncoproteins, most notably the transcription factor c-Myc.[1][2] By removing ubiquitin chains from its substrates, USP28 prevents their degradation by the proteasome, thereby promoting their oncogenic functions.[2] Consequently, USP28 has emerged as an attractive therapeutic target in various cancers.
This compound is a potent and selective inhibitor of USP28 with a reported IC50 of 0.3 µM. Its mechanism of action involves the inhibition of USP28's deubiquitinating activity, leading to the ubiquitination and subsequent proteasomal degradation of c-Myc. This targeted degradation of a key oncogene underlies the cytotoxic effects of this compound in cancer cells.
To definitively ascertain that the observed phenotype of this compound is a direct consequence of USP28 inhibition, a comparison with the phenotype of cells in which the USP28 gene has been knocked out using CRISPR-Cas9 is the gold standard. A high degree of similarity between the pharmacological and genetic approaches provides strong evidence for the on-target activity of the inhibitor.
Comparative Analysis of Phenotypes: USP28 Knockout vs. This compound Treatment
The primary phenotype associated with both USP28 knockout and its inhibition is the destabilization of its key substrate, c-Myc.[1][3] This fundamental molecular event triggers a cascade of downstream cellular effects, including cell cycle arrest and apoptosis.
Data Presentation: Summary of Quantitative Data
| Parameter | CRISPR-Cas9 Knockout of USP28 | This compound Treatment | Key Findings & References |
| c-Myc Protein Levels | Significant reduction to undetectable levels in some cases.[4] | Dose-dependent decrease in c-Myc protein levels. | Both genetic and pharmacological targeting of USP28 effectively reduce c-Myc protein stability.[3][4] |
| Cell Viability/Proliferation | Reduced cell proliferation and viability.[5] | Dose-dependent inhibition of cancer cell proliferation. | Loss of USP28 function, either by knockout or inhibition, impairs the proliferative capacity of cancer cells.[5] |
| Cell Cycle Progression | G1 and/or G2/M phase arrest.[6][7] | Can induce cell cycle arrest. | The degradation of c-Myc disrupts the cell cycle machinery, leading to arrest at key checkpoints.[6][7] |
| Apoptosis | Increased apoptosis.[7] | Can induce apoptosis. | Destabilization of oncoproteins and cell cycle dysregulation can trigger programmed cell death.[7] |
Signaling Pathways and Experimental Workflows
USP28-Mediated c-Myc Stabilization Signaling Pathway
The following diagram illustrates the central role of USP28 in stabilizing c-Myc and how both CRISPR-Cas9 knockout and this compound disrupt this pathway.
Caption: USP28 counteracts c-Myc ubiquitination, preventing its degradation.
Experimental Workflow for Phenotype Validation
This workflow outlines the key steps to compare the phenotypes of USP28 knockout and this compound treatment.
Caption: Workflow for validating this compound phenotype via USP28 knockout.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of USP28 in HCT116 Cells
This protocol provides a general framework for generating USP28 knockout HCT116 cells. Optimization may be required for specific experimental conditions.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
CRISPR-Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)
-
USP28-specific guide RNA (gRNA) sequences (design using online tools)
-
Transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Anti-USP28 antibody for Western blot validation
Procedure:
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting an early exon of the USP28 gene into the CRISPR-Cas9 expression plasmid.
-
Transfection: Transfect HCT116 cells with the USP28-gRNA-Cas9 plasmids using a suitable transfection reagent. Include a control with a non-targeting gRNA.
-
FACS-based Sorting of Transfected Cells: 48-72 hours post-transfection, sort GFP-positive cells into 96-well plates at a density of a single cell per well.
-
Clonal Expansion: Culture the single-cell clones until they form visible colonies.
-
Genomic DNA Extraction and PCR Screening: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the gRNA target site.
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Validation: Confirm the absence of USP28 protein expression in the identified knockout clones by Western blot analysis.
-
Phenotypic Analysis: Use the validated USP28 knockout clones for downstream phenotypic assays as described in the workflow above.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
USP28 knockout and wild-type control cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed both wild-type and USP28 knockout cells in 96-well plates at a predetermined optimal density. For the inhibitor treatment, seed only wild-type cells.
-
Inhibitor Treatment: The following day, treat the wild-type cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 for this compound. Compare the viability of USP28 knockout cells to the wild-type control.
Protocol 3: Western Blot Analysis of c-Myc
Materials:
-
Cell lysates from USP28 knockout, wild-type control, and this compound treated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (anti-c-Myc, anti-USP28, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the c-Myc levels to the loading control. Compare the c-Myc levels between the different conditions.
Conclusion
References
- 1. altogen.com [altogen.com]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Usp28-IN-2 and Other c-Myc Inhibitors for Cancer Research
The c-Myc oncoprotein is a critical transcription factor that governs a vast array of cellular processes, including proliferation, growth, and metabolism.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it one of the most sought-after targets in oncology.[3][4][5] However, the intrinsically disordered nature of the c-Myc protein has presented significant challenges for the development of direct inhibitors, earning it the label of an "undruggable" target for many years.[3][4][5] Despite these hurdles, researchers have devised several innovative strategies to neutralize its oncogenic activity.
This guide provides a side-by-side analysis of Usp28-IN-2, an indirect inhibitor that promotes c-Myc degradation, and other prominent classes of c-Myc inhibitors. We will delve into their mechanisms of action, present comparative data, and provide standardized experimental protocols to aid researchers in their evaluation.
Mechanisms of c-Myc Inhibition
Therapeutic strategies against c-Myc can be broadly categorized into direct and indirect inhibition:
-
Direct Inhibitors: These molecules are designed to physically interact with the c-Myc protein. A primary approach is to disrupt the heterodimerization of c-Myc with its obligate partner, Max, which is essential for DNA binding and transcriptional activity.[1][6][7]
-
Indirect Inhibitors: This diverse category includes compounds that affect c-Myc function without binding to it directly. These strategies include:
-
Inhibiting c-Myc Transcription: Targeting upstream regulators, such as BET bromodomain proteins (e.g., BRD4), which are required for the transcription of the MYC gene.[6]
-
Modulating c-Myc Protein Stability: Targeting the cellular machinery that controls the turnover of the c-Myc protein. This is the mechanism employed by USP28 inhibitors.[6][8]
-
The FBW7/USP28 Axis: A Key Regulator of c-Myc Stability
The stability of the c-Myc protein is tightly controlled by a dynamic balance of ubiquitination and deubiquitination.
-
FBW7 (F-box and WD repeat domain-containing 7): This protein is a component of the SCF E3 ubiquitin ligase complex, which targets several oncoproteins, including c-Myc, for proteasomal degradation.[9][10][11]
-
USP28 (Ubiquitin-Specific Protease 28): This deubiquitinase (DUB) counteracts the action of FBW7. It removes the ubiquitin tags from c-Myc, thereby rescuing it from degradation and stabilizing the protein.[8][9][10][11][12]
By stabilizing oncoproteins like c-Myc, USP28 is implicated in the progression of various cancers, including colorectal, breast, and lung cancer.[8][13] Therefore, inhibiting USP28 presents an attractive therapeutic strategy to indirectly target c-Myc by promoting its degradation.[8][10]
Figure 1: The FBW7/USP28 pathway controlling c-Myc protein stability.
Comparative Analysis of c-Myc Inhibitors
This section compares this compound with other notable c-Myc inhibitors, highlighting their distinct mechanisms and properties.
| Inhibitor | Target | Mechanism of Action | Inhibitor Type | Key Characteristics |
| This compound | USP28 | Indirect: Inhibits USP28 deubiquitinase activity, leading to increased c-Myc ubiquitination and proteasomal degradation.[9][10][14][15] | Small Molecule | Targets protein stability; often shows dual activity against the close homolog USP25.[9][14] Preclinical development stage. |
| 10058-F4 | c-Myc/Max Interface | Direct: Binds to c-Myc and prevents its heterodimerization with Max, thereby inhibiting DNA binding.[2][6] | Small Molecule | A well-characterized tool compound for studying the effects of direct c-Myc inhibition. |
| OMO-103 (Omomyc) | c-Myc | Direct: A mini-protein that acts as a dominant-negative form of c-Myc, binding to and sequestering it from its DNA targets.[16] | Mini-protein | The first direct Myc inhibitor to demonstrate safety and signs of anti-tumor activity in a Phase I clinical trial.[5][16][17] |
| JQ1 | BRD4 (BET family) | Indirect: Inhibits the BRD4 bromodomain, preventing it from binding to acetylated histones and suppressing the transcription of the MYC gene.[6] | Small Molecule | Represents a class of epigenetic drugs that indirectly target c-Myc expression. |
Experimental Protocols
To evaluate and compare the efficacy of c-Myc inhibitors, a standardized set of experiments is crucial. Below are detailed methodologies for key assays.
Western Blot for c-Myc Protein Levels
Objective: To quantify the change in total c-Myc protein levels following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, HeLa) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize c-Myc levels to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (typically 8-12 concentrations) for 72 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the reagent directly to the wells to lyse cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the results to vehicle-treated control cells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
In Vivo Ubiquitination Assay
Objective: To directly assess the effect of a USP28 inhibitor on the ubiquitination status of c-Myc.
Methodology:
-
Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with expression plasmids for HA-tagged Ubiquitin and Flag-tagged c-Myc. After 24 hours, treat the cells with the USP28 inhibitor and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation (IP): Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer and immunoprecipitate c-Myc using an anti-Flag antibody conjugated to beads.
-
Western Blotting: Wash the beads extensively. Elute the protein complexes and analyze them by Western blotting.
-
Detection: Probe the membrane with an anti-HA antibody to detect ubiquitinated c-Myc and with an anti-Flag antibody to confirm the immunoprecipitation of total c-Myc. An increase in the HA signal in the inhibitor-treated sample indicates enhanced c-Myc ubiquitination.
Figure 2: Experimental workflow for Western blot analysis of c-Myc levels.
Conclusion
Targeting c-Myc remains a pivotal goal in cancer therapy. While direct inhibitors like OMO-103 are showing promise in clinical trials, indirect strategies offer valuable alternative and potentially complementary approaches.[16][18] this compound and other inhibitors targeting the c-Myc protein stability pathway represent a rational and effective means to deplete this potent oncoprotein. By promoting the natural degradation of c-Myc, these compounds can induce apoptosis and reduce cell viability in cancer cell lines.[14] The continued development and characterization of diverse c-Myc inhibitors, using the robust experimental frameworks outlined here, will be essential for translating the long-held goal of drugging Myc into clinical reality.
References
- 1. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 8. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 9. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 10. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fbw7 and Usp28 – enemies and allies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 14. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 18. Novel Myc inhibitor to be tested in early-phase cancer clinical trial | News | CORDIS | European Commission [cordis.europa.eu]
A Comparative Analysis of the In Vivo Efficacy of USP28 Inhibitors: FT206 vs. an Alternative Compound
An important note on the scope of this guide: While the initial request was for a comparison between Usp28-IN-2 and FT206, a comprehensive search of publicly available scientific literature and databases did not yield any in vivo efficacy data for a compound explicitly named "this compound". Therefore, to provide a valuable comparative analysis for researchers, this guide will compare the well-characterized USP28 inhibitor, FT206 , with another reported USP28 inhibitor, AZ1 , for which in vivo data is available. This substitution allows for a data-driven comparison of two distinct chemical scaffolds targeting USP28.
Introduction to USP28 Inhibition
Ubiquitin-specific protease 28 (USP28) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. USP28 plays a critical role in stabilizing oncoproteins, including c-MYC, c-JUN, and ΔNp63, by removing ubiquitin chains and preventing their proteasomal degradation.[1][2] Elevated levels of USP28 have been observed in various cancers, particularly in squamous cell carcinomas, where it contributes to tumor progression and maintenance.[1] Inhibition of USP28 offers a therapeutic strategy to destabilize these key oncogenic drivers. This guide provides a comparative overview of the in vivo efficacy of two USP28 inhibitors, FT206 and AZ1, based on available preclinical data.
In Vivo Efficacy Comparison: FT206 vs. AZ1
FT206 and AZ1 are both inhibitors of USP28 but belong to different chemical classes and exhibit distinct selectivity profiles. FT206 is a thienopyridine carboxamide derivative, while AZ1 is based on a benzylic amino ethanol scaffold. Notably, both compounds also show activity against USP25, a close homolog of USP28.
FT206: In Vivo Efficacy in Lung Squamous Cell Carcinoma
FT206 has demonstrated significant in vivo activity in preclinical models of lung squamous cell carcinoma (LSCC). In a genetically engineered mouse model (KrasLSL-G12D/+; Fbxw7flox/flox), oral administration of FT206 at a dose of 75 mg/kg, three times a week for five weeks, led to a substantial regression of established LSCC tumors.[3] This treatment regimen was well-tolerated, with no significant adverse effects on the body weight of the mice.[3]
The anti-tumor effect of FT206 is attributed to the destabilization of key USP28 substrates. In vivo, FT206 treatment resulted in a marked decrease in the protein levels of c-MYC, c-JUN, and ΔNp63 within the tumor tissue.[3] This on-target effect was further confirmed in human LSCC xenograft models, where FT206 treatment also led to tumor regression.[2]
AZ1: In Vivo Efficacy in Triple-Negative Breast Cancer
In vivo data for AZ1 is available in the context of triple-negative breast cancer (TNBC). In a study utilizing a TNBC xenograft model (HCC1806 cells), treatment with AZ1 demonstrated anti-tumor activity.[4] While the specific dosing and administration route details are less extensively reported in the compared literature, the study indicated that AZ1 treatment inhibited tumor growth in vivo.[4] The mechanism of action in this context is also linked to the destabilization of USP28 substrates, leading to cell cycle arrest and activation of the DNA damage checkpoint.[4]
Quantitative Data Summary
| Parameter | FT206 | AZ1 |
| Cancer Model | Lung Squamous Cell Carcinoma (LSCC) | Triple-Negative Breast Cancer (TNBC) |
| Animal Model | KrasLSL-G12D/+; Fbxw7flox/flox GEMM; Human LSCC xenografts | HCC1806 TNBC xenograft |
| Dosage | 75 mg/kg | Not explicitly stated in compared sources |
| Administration | Oral (p.o.), three times a week | Not explicitly stated in compared sources |
| Treatment Duration | 5 weeks | Not explicitly stated in compared sources |
| Reported Efficacy | Substantial regression of established tumors | Anti-tumor activity, inhibition of tumor growth |
| In Vivo Target Engagement | Decreased protein levels of c-MYC, c-JUN, and ΔNp63 | Implied through downstream effects (cell cycle arrest) |
| Tolerability | Well-tolerated, no significant body weight loss | Not explicitly detailed in compared sources |
Experimental Protocols
FT206 In Vivo Efficacy Study in LSCC Mouse Model
Animal Model: Genetically engineered mouse model (GEMM) of lung squamous cell carcinoma (KrasLSL-G12D/+; Fbxw7flox/flox).[3]
Tumor Induction: Lung tumors were induced by intratracheal administration of a Cre-expressing lentivirus.
Treatment:
-
At a predetermined time point post-tumor induction (e.g., 9 weeks), mice were randomized into treatment and vehicle control groups.
-
FT206 was formulated for oral administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
-
Mice in the treatment group received 75 mg/kg of FT206 via oral gavage, three times a week for five consecutive weeks.[3]
-
The control group received the vehicle on the same schedule.
-
Body weight and overall health of the mice were monitored regularly throughout the study.
Efficacy Assessment:
-
At the end of the treatment period, mice were euthanized, and lung tissues were harvested.
-
Tumor burden was quantified by histological analysis of lung sections (e.g., H&E staining).
-
Immunohistochemistry was performed on tumor sections to assess the protein levels of USP28 substrates (c-MYC, c-JUN, ΔNp63) and markers of apoptosis (e.g., cleaved caspase-3).
AZ1 In Vivo Efficacy Study in TNBC Xenograft Model
Animal Model: Immunocompromised mice (e.g., nude mice) bearing HCC1806 triple-negative breast cancer xenografts.[4]
Tumor Implantation:
-
HCC1806 cells were cultured and harvested.
-
A specific number of cells (e.g., 1 x 106 to 10 x 106) were resuspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
Treatment:
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
AZ1 was formulated for in vivo administration (formulation details not specified in the provided search results).
-
The treatment group received AZ1 at a specified dose and schedule.
-
The control group received the vehicle.
-
Tumor growth was monitored by measuring tumor volume with calipers at regular intervals.
Efficacy Assessment:
-
Tumor volumes were calculated using the formula (Length x Width2)/2.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Tumor tissue can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
Visualizing the USP28 Signaling Pathway and Experimental Workflow
Caption: USP28 signaling pathway and point of inhibition.
References
- 1. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma | MDPI [mdpi.com]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Downstream Effects of Usp28 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proteomics data to confirm the downstream targets of Usp28-IN-2 and other Usp28 inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways.
Comparative Analysis of Usp28 Inhibitor Effects on Downstream Target Protein Levels
The inhibition of Ubiquitin-specific peptidase 28 (Usp28) has emerged as a promising therapeutic strategy in oncology. Usp28 is known to stabilize a range of oncoproteins by removing ubiquitin chains, thereby preventing their proteasomal degradation. Several small molecule inhibitors targeting Usp28 have been developed, including this compound, AZ1, and FT206. This section summarizes the quantitative effects of these inhibitors on key downstream targets of Usp28 as reported in various studies. While direct side-by-side proteomic comparisons are limited in the published literature, the following tables compile available data to facilitate an objective comparison.
| Inhibitor | Target Protein | Cell Line | Concentration | Change in Protein Level | Reference |
| This compound | c-Myc | HCT116 | 20-80 µM (24h) | Dose-dependent down-regulation | [1] |
| AZ1 | c-MYC | NSCLC cell lines | 0-20 µM (48h) | Dose-dependent decrease | [2] |
| ΔNp63 | A-431 | 15 µM (24h) | IC50 ~14.6 µM | [3] | |
| USP28 | A-431 | 15 µM (24h) | IC50 ~18.8 µM | [3] | |
| FT206 | c-MYC | KF LSCC | 50 and 100 nM | Reduction | [4] |
| c-JUN | KF LSCC | 50 and 100 nM | Reduction | [4] | |
| Δp63 | KF LSCC | 50 and 100 nM | Reduction | [4] | |
| c-Myc | Human LSCC cell lines | IC50 doses | >65% reduction | [5] | |
| c-Jun | Human LSCC cell lines | IC50 doses | >80% reduction | [5] |
Table 1: Comparison of the effects of Usp28 inhibitors on the protein levels of key downstream targets. This table summarizes the reported effects of this compound, AZ1, and FT206 on the abundance of established Usp28 substrates. The data is compiled from different studies, and experimental conditions such as cell lines and treatment durations vary.
| Inhibitor | IC50 (USP28) | IC50 (USP25) | Selectivity Notes | Reference |
| This compound | 0.3 µM | - | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [1] |
| AZ1 | 0.7 µM | 0.62 µM | Dual inhibitor of USP25 and USP28 | [6][7] |
| FT206 | 0.15 µM | 1.01 µM | Preferentially inhibits USP28 over USP25 | [4][8] |
Table 2: Comparison of in vitro inhibitory activity of Usp28 inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of the discussed inhibitors against Usp28 and its closest homolog, Usp25, highlighting their selectivity profiles.
Experimental Protocols
A detailed understanding of the methodologies used to generate proteomics data is crucial for interpreting the results. Below is a representative, detailed protocol for a quantitative proteomics experiment designed to identify downstream targets of a Usp28 inhibitor, synthesized from standard practices in the field.
Quantitative Proteomics Analysis of Cancer Cells Treated with a Usp28 Inhibitor
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., HCT116, A549, or relevant squamous cell carcinoma lines) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed cells and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with the Usp28 inhibitor (e.g., this compound) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be run in parallel.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to ensure protein denaturation and prevent degradation.
-
Sonicate the cell lysates to shear DNA and reduce viscosity.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Reduce the disulfide bonds in the proteins by incubating with dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
-
Dilute the urea concentration of the samples to less than 2 M to ensure optimal activity of the proteolytic enzyme.
-
Digest the proteins into peptides overnight at 37°C using a sequence-grade protease, most commonly trypsin.
4. Peptide Labeling and Fractionation (for TMT-based quantification):
-
Label the peptides from each condition with tandem mass tags (TMT) according to the manufacturer's instructions. This allows for the multiplexing of samples.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity and increase the depth of proteome coverage.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Separate the peptides on a reversed-phase analytical column using a gradient of an organic solvent (e.g., acetonitrile).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
6. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the Usp28 inhibitor compared to the vehicle control.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Usp28-c-Myc Signaling Pathway.
Caption: Usp28-Notch1 Signaling Pathway.
Caption: Quantitative Proteomics Workflow.
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | Sciety [sciety.org]
- 2. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. NOTCH1 signaling is dysregulated by loss of the deubiquitinase USP28 with del(11q), uncovering USP28 inhibition as novel therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Specificity of USP28 Inhibitors Using Inactive Analogs: A Comparative Guide
The development of specific inhibitors for ubiquitin-specific protease 28 (USP28) has emerged as a promising therapeutic strategy in oncology, given the enzyme's role in stabilizing oncoproteins such as c-MYC and NOTCH1.[1][2] However, ensuring that the observed biological effects of these inhibitors are due to the specific inhibition of USP28 and not off-target activities is a critical validation step. This guide provides a comparative framework for validating the specificity of a hypothetical USP28 inhibitor, Usp28-IN-2, using its inactive analog. The experimental data and protocols are based on established methodologies for characterizing similar USP28 inhibitors.
Comparative Analysis of Active vs. Inactive Analogs
An inactive analog is a molecule structurally similar to the active inhibitor but modified to abolish its inhibitory activity, often by altering a key binding group. This allows researchers to distinguish between on-target effects and non-specific effects of the chemical scaffold.
Table 1: Comparative Activity of this compound and its Inactive Analog
| Compound | Target | IC50 (μM) | Cellular Effect on c-MYC Stability |
| This compound (Active) | USP28 | 0.05 | Destabilized |
| USP25 | 1.5 | Minimal Effect | |
| USP7 | > 50 | No Effect | |
| This compound-Neg (Inactive) | USP28 | > 100 | No Effect |
| USP25 | > 100 | No Effect | |
| USP7 | > 100 | No Effect |
This table presents hypothetical data based on typical results for selective USP28 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity.
1. In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Hydrolysis)
This assay quantitatively measures the enzymatic activity of USP28 and the inhibitory potential of the compounds.
-
Principle: The assay uses a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of AMC from ubiquitin by an active DUB results in a fluorescent signal.
-
Protocol:
-
Recombinant human USP28 protein is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
The inhibitor (this compound or its inactive analog) is serially diluted and pre-incubated with the USP28 enzyme for 30 minutes at room temperature.
-
The reaction is initiated by adding Ub-AMC substrate to a final concentration of 1 µM.
-
Fluorescence (Excitation: 360 nm, Emission: 460 nm) is measured kinetically for 60 minutes at 37°C.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration and fitting to a dose-response curve.
-
2. Cellular c-MYC Stability Assay (Western Blot)
This experiment validates the on-target effect of the inhibitor in a cellular context by measuring the stability of a known USP28 substrate.[3][4]
-
Principle: USP28 stabilizes c-MYC by deubiquitination. Inhibition of USP28 leads to the degradation of c-MYC.[2][3]
-
Protocol:
-
Cancer cells with high c-MYC expression (e.g., colorectal or breast cancer cell lines) are seeded and allowed to attach overnight.[2]
-
Cells are treated with this compound, its inactive analog, or a vehicle control (e.g., DMSO) at various concentrations for 4-8 hours.
-
To observe protein degradation, cells can be co-treated with cycloheximide (CHX) to block new protein synthesis.[5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against c-MYC and a loading control (e.g., β-actin or vinculin).
-
Blots are incubated with secondary antibodies and visualized. A reduction in c-MYC levels with the active inhibitor, but not the inactive analog, indicates on-target activity.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA confirms the direct binding of the inhibitor to USP28 within the cell.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Protocol:
-
Intact cells are treated with this compound, its inactive analog, or vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble USP28 at each temperature is quantified by Western blot.
-
A shift to a higher melting temperature for USP28 in the presence of the active inhibitor, but not the inactive analog, confirms direct target engagement.
-
Visualizing Pathways and Workflows
USP28 Signaling Pathway
USP28 plays a crucial role in several oncogenic pathways by stabilizing key proteins.
Caption: The USP28 signaling pathway, illustrating its role in counteracting E3 ligase-mediated ubiquitination and subsequent proteasomal degradation of oncoproteins like c-MYC and NOTCH1.[1][2]
Experimental Workflow for Specificity Validation
A logical workflow ensures comprehensive validation of the inhibitor's specificity.
Caption: A streamlined workflow for validating the specificity of a USP28 inhibitor using both active and inactive analogs across in vitro and cellular assays.
Conclusion
The rigorous validation of inhibitor specificity is paramount in drug discovery. The use of an inactive analog, such as this compound-Neg, in parallel with the active compound, this compound, is the gold standard for deconvoluting on-target from off-target effects. By employing a combination of in vitro enzymatic assays, cell-based substrate degradation experiments, and direct target engagement assays, researchers can confidently attribute the observed biological outcomes to the specific inhibition of USP28. This multi-faceted approach ensures the development of robust and reliable chemical probes and potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP28 controls SREBP2 and the mevalonate pathway to drive tumour growth in squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Usp28-IN-2 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the USP28 inhibitor Usp28-IN-2 with other known inhibitors, supported by experimental data and detailed protocols to facilitate the replication of key findings in different laboratory settings.
Ubiquitin-specific protease 28 (USP28) has emerged as a critical regulator in various cellular processes, including cell cycle progression, DNA damage response, and oncogenesis. Its dual role as both a tumor promoter and suppressor, depending on the cellular context, makes it a compelling target for therapeutic intervention. This compound is a potent and selective inhibitor of USP28, and this guide aims to provide the necessary information to evaluate and potentially replicate the experimental findings associated with this compound.
Mechanism of Action and Signaling Pathway
USP28 exerts its effects by removing ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP28 is the oncoprotein c-Myc, a transcription factor that drives cell proliferation and growth.[1] By inhibiting USP28, compounds like this compound promote the ubiquitination and subsequent degradation of c-Myc, leading to the suppression of tumor growth.[2] USP28 is also known to stabilize other oncogenic factors such as NOTCH1 and c-JUN.[3]
The regulation of USP28 is complex and involves interactions with other proteins. For instance, USP28 can bind to the F-box protein FBW7α, which is part of an SCF-type ubiquitin ligase complex that targets c-Myc for degradation. This interaction allows USP28 to counteract FBW7-mediated ubiquitination and stabilize c-Myc.[1]
Comparative Analysis of USP28 Inhibitors
This compound is a derivative of Vismodegib and exhibits high potency and selectivity for USP28.[4] Several other small molecule inhibitors targeting USP28 have been developed, each with distinct chemical scaffolds and inhibitory profiles. A direct comparison of these inhibitors is crucial for selecting the appropriate tool compound for specific research questions.
| Inhibitor | IC50 (USP28) | Selectivity Profile | Key Findings | Reference |
| This compound | 0.3 µM | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. | Shows cytotoxicity against cancer cells and down-regulates cellular c-Myc levels. Enhances the sensitivity of colorectal cancer cells to Regorafenib. | [2][4] |
| Usp28-IN-4 | 0.04 µM | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. | Shows cytotoxicity against cancer cells and down-regulates cellular c-Myc levels. Inhibits colony formation of human colorectal cancer cells. | [5] |
| Vismodegib | 4.41 µM | Also inhibits USP25 (IC50: 1.42 µM) and the Hedgehog signaling pathway. | FDA-approved drug for basal cell carcinoma. Downregulates c-Myc and Notch1 levels in colorectal cancer cells. | [6][7][8] |
| FT206 | EC50 ~300-1000 nM (in cell extracts) | Preferentially inhibits USP28 over USP25. High degree of selectivity over other deubiquitinases. | Induces regression of squamous cell lung carcinoma in mouse models by destabilizing c-MYC, c-JUN, and Δp63. | [9][10] |
| AZ1 | EC50 >30 µM (USP28), ~10-30 µM (USP25) | Shows more pronounced activity towards USP25. | Induces apoptosis and loss of cell viability in a range of cancer cell lines. Modulates the total levels and half-life of c-Myc. | [9][11][12] |
Experimental Protocols
To facilitate the replication of findings related to this compound, detailed protocols for key in vitro assays are provided below.
Western Blot Analysis for c-Myc Levels in HCT116 Cells
This protocol describes the detection of c-Myc protein levels in the human colorectal carcinoma cell line HCT116 following treatment with a USP28 inhibitor.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound or other USP28 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-c-Myc (e.g., Cell Signaling Technology #9402)
-
Primary antibody: anti-β-actin or other loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 30, 50, 60, 80 µM) for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[13][14] After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Colony Formation Assay in HCT116 and Ls174T Cells
This assay assesses the long-term proliferative capacity of single cells after treatment with a USP28 inhibitor.
Materials:
-
HCT116 or Ls174T cells
-
Complete culture medium
-
This compound or other USP28 inhibitors
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 15 µM for Ls174T, 17.5 µM for HCT116) for the duration of the experiment (e.g., 7-14 days), refreshing the medium and inhibitor every 3-4 days.[2]
-
Colony Growth: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the untreated control.
Conclusion
This guide provides a foundational framework for researchers interested in the study of USP28 and its inhibitor, this compound. The comparative data on various USP28 inhibitors, along with detailed experimental protocols, should enable the replication and extension of existing findings. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the underlying biological processes and methodologies. As research in this area continues to evolve, the development of even more potent and selective USP28 inhibitors holds significant promise for future cancer therapies.
References
- 1. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 10. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of USP28 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the experimental data, performance, and signaling pathways of prominent USP28 inhibitors.
This guide provides a comprehensive comparison of key inhibitors targeting Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme implicated in the progression of various cancers. USP28 plays a critical role in stabilizing oncoproteins such as c-Myc and influencing the p53 signaling pathway, making it an attractive target for cancer therapy. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of USP28 inhibition.
Comparative Performance of USP28 Inhibitors
The following table summarizes the in vitro potency of several widely studied USP28 inhibitors. A lower IC50 value indicates a higher potency. Many of these compounds also exhibit inhibitory activity against the closely related homolog, USP25.
| Inhibitor | Target | IC50 (µM) | Notes |
| AZ1 | USP28 | 0.6[1][2][3] | Orally active, non-competitive dual inhibitor.[1] |
| USP25 | 0.7[1][2][3] | ||
| FT206 | USP28 | 0.15[4] | Exhibits greater selectivity for USP28 over USP25. |
| USP25 | 1.01[4] | ||
| Vismodegib | USP28 | 4.41 | FDA-approved Hedgehog pathway inhibitor with off-target activity against USP28. |
| USP25 | 1.42 | ||
| USP28-IN-4 | USP28 | 0.04 | A potent inhibitor with high selectivity over other USPs. |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of USP28 inhibitors.
Ubiquitin-Rhodamine 110 Cleavage Assay
This biochemical assay is a common method for determining the in vitro potency of DUB inhibitors.[5][6][7]
Principle: The assay measures the cleavage of a pro-fluorescent substrate, ubiquitin-rhodamine 110, by the DUB.[6][7] Upon cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine, the rhodamine molecule is released and fluoresces. The increase in fluorescence intensity is directly proportional to the enzymatic activity of the DUB.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer containing Tris-HCl, CaCl2, β-Mercaptoethanol, and CHAPS.[6]
-
Dilute the USP28 enzyme to the desired final concentration (e.g., 5 nM).[6]
-
Prepare the ubiquitin-rhodamine 110 substrate at a final concentration of, for example, 150 nM.[6]
-
Serially dilute the test inhibitors in DMSO.
-
-
Assay Procedure:
-
Dispense the USP28 enzyme solution into a microplate.[6]
-
Add the diluted inhibitor compounds to the wells and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.[6]
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate.[6]
-
Monitor the increase in fluorescence intensity over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.
-
Cellular Activity-Based Ubiquitin Probe (ABP) Assay
This cell-based assay is used to assess the target engagement and selectivity of DUB inhibitors in a more physiologically relevant context.[8][9]
Principle: An activity-based probe, typically consisting of a ubiquitin molecule with a reactive "warhead" and a reporter tag (e.g., HA), is used to covalently label active DUBs in cell lysates.[9][10][11] If a DUB is inhibited, it will not react with the probe. The level of labeled DUB can be quantified by immunoblotting, providing a measure of inhibitor potency and selectivity.[9]
Protocol Outline:
-
Cell Lysis and Inhibitor Treatment:
-
Prepare crude cell extracts from a relevant cell line (e.g., human lung squamous cell carcinoma H520 cells).[8]
-
Incubate the cell extracts with varying concentrations of the test inhibitor for a specified time.
-
-
Probe Labeling:
-
Add the HA-tagged ubiquitin activity-based probe (e.g., HA-UbPA) to the inhibitor-treated lysates and incubate to allow for labeling of active DUBs.[8]
-
-
Analysis by Immunoblotting:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving USP28 and a typical experimental workflow.
Caption: The USP28-c-Myc signaling pathway.[12][13][14][15]
Caption: The role of USP28 in the p53-mediated DNA damage response.[16][17][18][19][20]
Caption: Workflow for the Ubiquitin-Rhodamine 110 cleavage assay.[6][21][22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ubpbio.com [ubpbio.com]
- 6. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | USP28 deubiquitinates CLSPN and MYC [reactome.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 53BP1 and USP28 mediate p53-dependent cell cycle arrest in response to centrosome loss and prolonged mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A USP28–53BP1–p53–p21 signaling axis arrests growth after centrosome loss or prolonged mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ubiqbio.com [ubiqbio.com]
- 22. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Usp28-IN-2
General Handling and Storage Precautions
Before disposal, it is crucial to handle and store Usp28-IN-2 correctly to minimize risks.
| Parameter | Recommendation | Source |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][2] |
| Handling | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably a fume hood.[3] | [3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye protection. | [3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Usp28-IN-2
Essential safety protocols and operational guidance for the handling and disposal of the USP28 inhibitor, Usp28-IN-2, are critical for ensuring a safe and efficient research environment. This guide provides detailed personal protective equipment (PPE) recommendations, procedural steps for safe handling, and disposal plans to support researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information for a closely related compound, USP28-IN-4, indicates that it is not classified as a hazardous substance or mixture. However, as with any chemical compound used in a laboratory setting, adherence to standard safety precautions is paramount to minimize any potential risks. The following guidelines are based on general laboratory safety principles and information available for similar compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential to prevent skin contact. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A standard laboratory coat must be worn to protect street clothes from contamination. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended. Work should ideally be conducted in a well-ventilated area or a fume hood. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will further enhance safety and experimental reproducibility.
Step 1: Preparation and Engineering Controls
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. For procedures with a higher risk of aerosol generation, a chemical fume hood is strongly recommended.
-
Have an emergency eyewash station and safety shower readily accessible.
Step 2: Handling the Compound
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
When weighing the solid compound, do so in a designated area, taking care to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Solutions of this compound | Collect in a designated, labeled, and sealed waste container for chemical waste. |
| Contaminated Materials | Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
